aminopurvalanol A
Description
casein kinase I alpha inhibitor; structure in first source
Properties
IUPAC Name |
(2R)-2-[[6-(3-amino-5-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN7O/c1-10(2)15(8-28)24-19-25-17(23-14-6-12(20)5-13(21)7-14)16-18(26-19)27(9-22-16)11(3)4/h5-7,9-11,15,28H,8,21H2,1-4H3,(H2,23,24,25,26)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMROQQYRRQPDL-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70944705 | |
| Record name | 2-{[6-(3-Amino-5-chloroanilino)-9-(propan-2-yl)-1,9-dihydro-2H-purin-2-ylidene]amino}-3-methylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220792-57-4 | |
| Record name | 2-{[6-(3-Amino-5-chloroanilino)-9-(propan-2-yl)-1,9-dihydro-2H-purin-2-ylidene]amino}-3-methylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Aminopurvalanol A: A Technical Guide to its Mechanism of Action as a Cyclin-Dependent Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminopurvalanol A is a potent and selective, cell-permeable inhibitor of cyclin-dependent kinases (CDKs).[1][2] This purine derivative has been instrumental in the study of cell cycle regulation and has demonstrated potential as an anti-cancer agent. Its mechanism of action primarily involves the competitive inhibition of ATP binding to the kinase domain of specific CDKs, leading to cell cycle arrest, and at higher concentrations, the induction of apoptosis. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinases
This compound exerts its biological effects through the potent and selective inhibition of several key cyclin-dependent kinases. It acts as a competitive inhibitor, targeting the ATP-binding pocket of these kinases. By occupying this site, this compound prevents the phosphorylation of downstream substrates that are crucial for cell cycle progression.
The primary targets of this compound are the CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35 complexes.[2][3] Inhibition of these complexes disrupts the normal progression of the cell cycle, particularly at the G2/M phase transition.[1]
Quantitative Data: Inhibitory Potency and Cellular Effects
The efficacy of this compound has been quantified through various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) values highlight its potency against specific CDKs and its effects on cellular processes.
| Target Enzyme/Process | IC50 Value | Reference(s) |
| cdk1/cyclin B | 33 nM | [2][3] |
| cdk2/cyclin A | 33 nM | [2][3] |
| cdk2/cyclin E | 28 nM | [2][3] |
| cdk5/p35 | 20 nM | [2][3] |
| ERK1 | 12.0 µM | [3][4][5] |
| ERK2 | 3.1 µM | [3][4][5] |
| Cell Cycle Arrest (G2/M) | 1.25 µM | [3][4][5] |
Downstream Cellular Consequences
Cell Cycle Arrest
The primary cellular response to this compound treatment is a robust arrest in the G2/M phase of the cell cycle.[1][3] This is a direct consequence of the inhibition of CDK1/cyclin B, a key regulator of the G2 to M phase transition. At a concentration of 5 µM, this compound has been shown to increase the population of cells with a 4N DNA content as early as 8 hours after treatment.[1]
Induction of Apoptosis
At higher concentrations (typically >10 µM), this compound can induce apoptosis.[4][5] Treatment with 40 µM of this compound leads to cellular fragmentation and an irregular DNA distribution, which are characteristic features of apoptotic cell death.[1]
Effects on Actin Polymerization in Specialized Cells
In a notable departure from its primary mechanism in somatic cell cycle regulation, this compound has been shown to inhibit the fertilizing ability of boar spermatozoa. This effect is attributed to the negative regulation of capacitation-dependent actin polymerization, highlighting a specialized role for CDKs or related kinases in sperm function.[6]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the mechanism of action of this compound.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure to determine the IC50 value of this compound against a specific CDK.
Materials:
-
Recombinant CDK/cyclin complex (e.g., CDK2/Cyclin A)
-
Kinase substrate (e.g., Histone H1)
-
This compound stock solution
-
Kinase assay buffer
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the recombinant CDK/cyclin complex, and the kinase substrate.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Cell culture medium
-
This compound
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol details the detection of apoptosis induced by this compound.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound or a vehicle control.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the populations of live, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
This compound is a valuable research tool for dissecting the intricacies of the cell cycle and a lead compound in the development of novel anti-cancer therapeutics. Its well-defined mechanism of action, centered on the potent inhibition of key cyclin-dependent kinases, provides a clear rationale for its observed biological effects. The experimental protocols detailed in this guide offer a framework for the continued investigation of this compound and other CDK inhibitors in both basic research and drug development settings.
References
- 1. Cell cycle analysis by flow cytometry [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.lih.lu [researchportal.lih.lu]
- 4. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Aminopurvalanol A: A Technical Guide to its Cyclin-Dependent Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the kinase inhibitor selectivity profile of Aminopurvalanol A, a potent, cell-permeable purine derivative. It is designed to serve as a comprehensive resource, detailing the compound's inhibitory activity, the experimental methodologies used for its characterization, and its mechanism of action within critical cellular signaling pathways.
Kinase Inhibitor Selectivity Profile
This compound is a competitive inhibitor of cyclin-dependent kinases (CDKs) that demonstrates high potency for specific CDK complexes.[1][2] Its selectivity has been characterized against a panel of kinases, revealing a distinct profile with nanomolar affinity for key cell cycle regulators. The compound is significantly more selective for CDKs over other kinase families, such as MAP kinases (ERK1/2), with selectivity ratios exceeding 3,000-fold against many other protein kinases.[3][4]
The quantitative inhibitory activity of this compound is summarized below.
| Kinase Target | Complex | IC₅₀ (nM) | Notes |
| CDK1 | Cyclin B | 33 | Potent inhibition of the key mitotic kinase.[1][2][5] |
| CDK2 | Cyclin A | 33 | Strong inhibition of S-phase progression kinase.[1][2][5] |
| CDK2 | Cyclin E | 28 | Potent inhibition of G1/S transition kinase.[1][2][5] |
| CDK5 | p35 | 20 | The most potently inhibited CDK complex.[1][2][5] |
| ERK2 | - | 3,100 | ~100-fold less potent inhibition compared to CDKs.[3][4][5] |
| ERK1 | - | 12,000 | ~375-fold less potent inhibition compared to CDKs.[3][4][5] |
| Other Kinases | - | >100,000 | Exhibits high selectivity over a broad range of other kinases.[2][3][4] |
Visualized Experimental and Signaling Frameworks
To contextualize the data, the following diagrams illustrate the typical workflow for inhibitor profiling and the relevant biological pathway targeted by this compound.
References
- 1. This compound | CDK | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
- 4. This compound | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 5. This compound, cyclin-dependent kinase inhibitor (CAS 220792-57-4) | Abcam [abcam.com]
Aminopurvalanol A: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminopurvalanol A is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), a family of enzymes crucial for cell cycle regulation. Its discovery through the screening of a 2,6,9-trisubstituted purine library marked a significant advancement in the development of targeted cancer therapeutics. This technical guide provides an in-depth overview of the discovery, a detailed examination of its synthesis, a summary of its biological activity with quantitative data, and a visualization of its mechanism of action. The information presented is intended to serve as a comprehensive resource for researchers in oncology, cell biology, and medicinal chemistry.
Discovery
This compound was identified from a combinatorial library of 2,6,9-trisubstituted purines, which were synthesized and screened for their ability to inhibit cyclin-dependent kinase (CDK) activity.[1] The development of these purine libraries was a strategic effort to create a versatile source of small molecules that could target the ATP-binding pocket of various kinases, given the central role of purine scaffolds in endogenous ligands like ATP.[1]
The screening process involved evaluating the synthesized compounds for their inhibitory effects on key cell cycle kinases, such as CDK1 and CDK2, as well as their impact on the proliferation of cancer cell lines. Through iterative synthesis and structure-activity relationship (SAR) studies, guided by co-crystal structures of CDK-inhibitor complexes, lead compounds were optimized for potency and selectivity.[1] this compound emerged from this rigorous screening and optimization process as a highly potent CDK inhibitor.
Synthesis
The synthesis of this compound, a 2,6,9-trisubstituted purine, is based on a convergent synthetic strategy that allows for the diversification of substituents at the C2, C6, and N9 positions of the purine core. A general and representative synthetic scheme is outlined below, based on methodologies reported for the synthesis of such purine libraries.
Experimental Protocol: General Synthesis of 2,6,9-Trisubstituted Purines
The synthesis commences with a commercially available purine scaffold, which is sequentially functionalized. The following protocol is a representative example of the chemical transformations involved.
Step 1: N9-Alkylation of 2,6-Dichloropurine
-
To a solution of 2,6-dichloropurine in a suitable aprotic solvent such as dimethylformamide (DMF), is added a base, for instance, potassium carbonate (K₂CO₃).
-
The desired alkylating agent (e.g., 2-bromopropane to introduce the isopropyl group at the N9 position) is then added to the reaction mixture.
-
The reaction is typically stirred at room temperature or with gentle heating until completion, which is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is then dried and concentrated to yield the N9-alkylated product.
Step 2: Selective C6-Amination
-
The N9-alkylated 2,6-dichloropurine is dissolved in a polar solvent like ethanol or isopropanol.
-
The desired amine for the C6 position (e.g., 3-amino-5-chloroaniline) is added to the solution, often in the presence of a mild base such as triethylamine (TEA) to scavenge the HCl generated.
-
The reaction is heated to reflux for several hours until the starting material is consumed.
-
The product is then isolated by cooling the reaction mixture to induce precipitation, followed by filtration.
Step 3: C2-Amination
-
The resulting 2-chloro-6-amino-9-alkylpurine is suspended in a suitable solvent, often a high-boiling alcohol.
-
The amine for the C2 position (e.g., (R)-2-amino-3-methyl-1-butanol) is added in excess.
-
The mixture is heated at a high temperature, often in a sealed vessel, to drive the nucleophilic aromatic substitution at the C2 position.
-
After the reaction is complete, the product is purified using chromatographic techniques, such as column chromatography, to yield the final 2,6,9-trisubstituted purine, this compound.
Biological Activity and Quantitative Data
This compound is a potent, cell-permeable inhibitor of several cyclin-dependent kinases.[2][3] Its inhibitory activity is most pronounced against CDKs involved in the G2/M phase transition of the cell cycle.[3]
| Target | IC₅₀ (nM) | Reference |
| cdk1/cyclin B | 20 - 35 | [2] |
| cdk2/cyclin A | 33 | |
| cdk2/cyclin E | 28 | |
| cdk5/p35 | 20 |
| Other Kinase Targets | IC₅₀ (µM) | Reference |
| ERK1 | 12.0 | [2] |
| ERK2 | 3.1 | [2] |
| Cellular Effects | IC₅₀ (µM) | Reference |
| G2/M Cell Cycle Arrest | 1.25 | [2] |
At higher concentrations (>10 µM), this compound has been shown to induce apoptosis.[2]
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by competitively inhibiting the ATP-binding site of cyclin-dependent kinases. This inhibition prevents the phosphorylation of key substrate proteins that are necessary for cell cycle progression, particularly through the G2/M checkpoint.
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Synthetic pathway of this compound.
References
Aminopurvalanol A: A Technical Guide to its Biological Activity and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminopurvalanol A is a potent, cell-permeable small molecule inhibitor of cyclin-dependent kinases (CDKs). This technical guide provides an in-depth overview of its biological activity, mechanism of action, and functional effects in cellular and biochemical systems. Quantitative data on its inhibitory potency are presented, along with detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its molecular interactions and cellular consequences. This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery.
Introduction
This compound is a purine derivative that has emerged as a significant tool for studying the roles of cyclin-dependent kinases in various biological processes, most notably cell cycle regulation and apoptosis. Its selectivity and potency make it a subject of interest in the development of anti-cancer therapeutics. This guide will delve into the core aspects of this compound's biological profile.
Biological Activity and Target Profile
This compound is a competitive inhibitor of the ATP-binding site of several CDKs. Its primary targets are the key regulators of cell cycle progression. The inhibitory activity of this compound has been quantified against a panel of kinases, demonstrating high potency for specific CDK-cyclin complexes.
Data Presentation: Inhibitory Activity of this compound
| Target Kinase/Complex | IC50 (nM) | Reference(s) |
| Cdk1/cyclin B | 33 | [1] |
| Cdk2/cyclin A | 33 | [1] |
| Cdk2/cyclin E | 28 | [1] |
| Cdk5/p35 | 20 | [1] |
| ERK1 | 12,000 | [1][2] |
| ERK2 | 3,100 | [1][2] |
Table 1: Summary of the half-maximal inhibitory concentration (IC50) values of this compound against various protein kinases. The data highlights the potent and selective inhibition of CDKs over ERK kinases.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for binding to the active site of CDKs. This mode of action is facilitated by the structural similarity of its purine scaffold to the adenine ring of ATP.
Structural Basis of Inhibition
While the crystal structure of this compound in complex with a CDK is not directly available, the structure of the closely related compound, purvalanol B, with CDK2 provides significant insights. The purine ring of the inhibitor occupies the adenine-binding pocket, forming hydrogen bonds with the hinge region of the kinase. The substituents on the purine ring extend into hydrophobic pockets, further stabilizing the interaction and contributing to its potency and selectivity.
Caption: Competitive inhibition of ATP binding to the CDK active site by this compound.
Cellular Functions and Effects
The inhibition of CDKs by this compound leads to distinct cellular outcomes, primarily related to cell cycle progression and apoptosis.
Cell Cycle Arrest
By inhibiting Cdk1/cyclin B, a key driver of the G2 to M phase transition, this compound causes cells to arrest in the G2/M phase of the cell cycle.[1][2] This effect is dose-dependent, with significant G2 arrest observed at micromolar concentrations.
Induction of Apoptosis
At higher concentrations, prolonged inhibition of essential CDKs by this compound triggers the intrinsic apoptotic pathway. This is characterized by cellular fragmentation and the appearance of an irregular DNA distribution.
Other Biological Activities
This compound has also been shown to inhibit the fertilizing ability of sperm by interfering with capacitation-dependent actin polymerization.
Caption: Cellular consequences of this compound-mediated CDK inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
In Vitro CDK Inhibition Assay (Radiometric)
This protocol describes a method to determine the IC50 of this compound against Cdk1/cyclin B.
Materials:
-
Active Cdk1/cyclin B enzyme
-
Histone H1 (substrate)
-
This compound
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP solution
-
Phosphocellulose paper
-
Phosphoric acid solution (1%)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, combine the kinase reaction buffer, active Cdk1/cyclin B enzyme, and Histone H1 substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 8, 16, 24 hours).
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature in the dark for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
This protocol describes the detection of apoptosis in this compound-treated cells using Annexin V-FITC and PI staining.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the cell cycle analysis protocol.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate at room temperature in the dark for 15 minutes.
-
Add additional Annexin V binding buffer to each sample.
-
Analyze the samples on a flow cytometer immediately.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: General experimental workflow for cellular assays with this compound.
Conclusion
This compound is a valuable chemical probe for elucidating the complex roles of cyclin-dependent kinases in cellular processes. Its potent and selective inhibitory activity against key cell cycle CDKs makes it an important tool in cancer research and a potential lead compound for therapeutic development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies.
References
Aminopurvalanol A: A Technical Guide to Target Validation in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopurvalanol A is a potent and selective, cell-permeable inhibitor of cyclin-dependent kinases (CDKs), a family of protein kinases that play a crucial role in regulating the cell cycle and transcription. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the target validation of this compound in cancer cells, summarizing key quantitative data, detailing experimental protocols for target validation, and visualizing the associated signaling pathways.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against various kinases and its effects on cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) |
| Cdk1/cyclin B | 33 |
| Cdk2/cyclin A | 33 |
| Cdk2/cyclin E | 28 |
| Cdk5/p35 | 20 |
| ERK1 | 12,000 |
| ERK2 | 3,100 |
Table 2: Cellular Effects of this compound in Cancer Cells
| Effect | Cell Line | IC₅₀ (µM) | Reference |
| G2/M Cell Cycle Arrest | Human U937 Leukemia | 1.25 | |
| Apoptosis Induction | Human U937 Leukemia | >10 |
Experimental Protocols for Target Validation
This section provides detailed methodologies for key experiments to validate the targets of this compound in cancer cells.
In Vitro Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on the activity of purified CDK complexes.
Materials:
-
Purified active CDK/cyclin complexes (e.g., Cdk1/cyclin B, Cdk2/cyclin A)
-
Histone H1 (as a substrate)
-
This compound
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
SDS-PAGE gels and blotting apparatus
-
Phosphorimager
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a microcentrifuge tube, combine the purified CDK/cyclin complex, Histone H1, and the desired concentration of this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane.
-
Expose the membrane to a phosphor screen and quantify the incorporation of ³²P into Histone H1 using a phosphorimager.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V/PI Staining
This protocol detects apoptosis in this compound-treated cells by identifying the externalization of phosphatidylserine and loss of membrane integrity.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the cell cycle analysis protocol.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.
Western Blotting for CDK Pathway Proteins
This protocol is used to assess the effect of this compound on the protein levels and phosphorylation status of key components of the CDK signaling pathway.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies against CDK1, CDK2, Cyclin B1, Cyclin A, phospho-Rb, total Rb, etc.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat cells with this compound.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling in SDS loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the experimental workflows for its target validation.
The Role of Aminopurvalanol A in Inducing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopurvalanol A is a potent, selective, and cell-permeable inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] By targeting the core machinery of the cell cycle, this compound has demonstrated the ability to induce cell cycle arrest and, at higher concentrations, trigger apoptosis, or programmed cell death. This technical guide provides an in-depth overview of the mechanisms by which this compound induces apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.
Core Mechanism of Action: Cyclin-Dependent Kinase Inhibition
This compound exerts its primary biological effects by competitively inhibiting the ATP-binding site of various cyclin-dependent kinases.[3] This inhibition disrupts the normal progression of the cell cycle, leading to arrest at the G2/M phase.[2][4] At sustained and higher concentrations, this cell cycle disruption culminates in the activation of apoptotic pathways.
Quantitative Data on Kinase Inhibition and Cell Cycle Arrest
The efficacy of this compound as a CDK inhibitor and an inducer of cell cycle arrest is demonstrated by its low half-maximal inhibitory concentrations (IC50).
| Target | IC50 (nM) | Reference(s) |
| Cdk1/cyclin B | 33 | |
| Cdk2/cyclin A | 33 | |
| Cdk2/cyclin E | 28 | |
| Cdk5/p35 | 20 | |
| Cellular Effect | IC50 | |
| G2/M Phase Cell Cycle Arrest | 1.25 µM |
Induction of Apoptosis by this compound
While lower concentrations of this compound primarily induce cell cycle arrest, concentrations exceeding 10 µM have been shown to actively trigger apoptosis. At 40 µM, treatment for 8 hours leads to cellular fragmentation and an irregular DNA distribution, which are characteristic features of an apoptotic cell population.[2]
Signaling Pathways Implicated in this compound-Induced Apoptosis
The pro-apoptotic activity of this compound is mediated through the modulation of several key signaling pathways.
A critical mechanism by which this compound promotes apoptosis is through the downregulation of key anti-apoptotic proteins, particularly those belonging to the Bcl-2 family. By inhibiting CDKs, this compound disrupts the cellular machinery responsible for maintaining the stability of proteins like Mcl-1, Bcl-2, and Bcl-xL.
The inhibition of CDK1 by this compound has been shown to prevent the phosphorylation of Mcl-1, a modification that normally protects it from degradation.[1] This leads to the proteasome-dependent destruction of Mcl-1, thereby lowering the threshold for apoptosis induction.[1][5] Similarly, the expression of Bcl-2 and Bcl-xL has been observed to decrease following treatment with purvalanol A.[6]
References
- 1. embopress.org [embopress.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CDK | TargetMol [targetmol.com]
- 4. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK5 Inhibitor Downregulates Mcl-1 and Sensitizes Pancreatic Cancer Cell Lines to Navitoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Aminopurvalanol A: A Technical Guide for Studying Cyclin-Dependent Kinase Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aminopurvalanol A is a potent, selective, and cell-permeable inhibitor of cyclin-dependent kinases (CDKs).[1][2] As a member of the purine-derived inhibitor family, it serves as a critical chemical tool for dissecting the complex roles of CDKs in cell cycle regulation, differentiation, and apoptosis.[1][3] Its ability to competitively inhibit the ATP-binding site of key CDK complexes allows for the precise interrogation of cellular pathways governed by these kinases.[2][4] This guide provides a comprehensive overview of this compound, including its inhibitory profile, its effects on cellular processes, and detailed methodologies for its application in research.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, targeting the active site of various CDK/cyclin complexes.[2][4] By occupying the ATP pocket, it prevents the phosphorylation of downstream substrates, thereby halting the signaling cascades that drive cell cycle progression. Its high affinity and selectivity for specific CDKs, particularly CDK1, CDK2, and CDK5, make it a valuable tool for studying their distinct and overlapping functions.[2][3][5][6][7] The compound exhibits significantly lower potency against other kinase families, underscoring its utility for targeted CDK pathway investigation.[3][7]
Quantitative Data and Inhibitory Profile
The efficacy and selectivity of this compound have been quantified through various in vitro and cellular assays. The following tables summarize its inhibitory concentrations (IC50) against key kinases and its impact on cellular functions.
Table 1: In Vitro Kinase Inhibitory Potency of this compound
| Target Kinase Complex | IC50 Value (nM) |
|---|---|
| CDK1 / Cyclin B | 33[2][5][6] |
| CDK2 / Cyclin A | 33[2][5][6] |
| CDK2 / Cyclin E | 28[2][5][6] |
| CDK5 / p35 | 20[2][5][6] |
| ERK1 | 12,000[3][5][6][7] |
Table 2: Cellular Effects of this compound
| Cellular Effect | Effective Concentration (IC50) | Key Observations |
|---|---|---|
| G2/M Phase Cell Cycle Arrest | 1.25 µM[3][5][6][7] | Induces a significant increase in the population of cells with 4N DNA content.[1] |
| Induction of Apoptosis | >10 µM[3][7] | At higher concentrations (e.g., 40 µM), leads to cellular fragmentation characteristic of apoptosis.[1] |
Signaling Pathway Analysis
This compound primarily exerts its effects by inhibiting CDKs that are crucial for cell cycle transitions. The diagram below illustrates the major cell cycle phases and the points of intervention by this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of this compound. Researchers should optimize these based on their specific cell lines and experimental conditions.
5.1 In Vitro Kinase Inhibition Assay This assay quantifies the direct inhibitory effect of this compound on purified CDK activity.
-
Reaction Preparation: In a microplate well, combine a reaction buffer, purified active kinase (e.g., CDK2/Cyclin A), and a known concentration of a suitable substrate (e.g., Histone H1).
-
Inhibitor Addition: Add this compound across a range of concentrations to different wells. Include a DMSO vehicle control.
-
Initiation: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP). Incubate at 30°C for a specified time (e.g., 20-30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
Detection: Spot the reaction mixture onto phosphocellulose paper or run on an SDS-PAGE gel. Quantify the incorporation of the phosphate group into the substrate via autoradiography or scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
5.2 Cell Cycle Analysis by Flow Cytometry This protocol is used to determine the effect of this compound on cell cycle distribution.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 0-10 µM) or a vehicle control (DMSO) for a specific duration (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS and centrifuge to pellet the cells.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Data Analysis: Gate the cell populations to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak indicates arrest at this phase.[1]
5.3 Apoptosis Assay using Annexin V/PI Staining This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Treat cells with this compound at concentrations expected to induce apoptosis (e.g., >10 µM) for a set time period.
-
Harvesting: Collect all cells, including the supernatant, and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the samples immediately by flow cytometry.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
-
Experimental Workflow Visualization
The logical workflow for characterizing a potential CDK inhibitor like this compound is depicted below.
Conclusion
This compound is a cornerstone chemical probe for investigating CDK-dependent cellular processes. Its well-characterized inhibitory profile against key cell cycle kinases, combined with its cell permeability, enables detailed studies of cell cycle checkpoints, apoptosis induction, and other CDK-regulated pathways. The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals to effectively utilize this compound in their studies, contributing to a deeper understanding of cell cycle control in both normal physiology and disease states like cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CDK | TargetMol [targetmol.com]
- 3. This compound | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, cyclin-dependent kinase inhibitor (CAS 220792-57-4) | Abcam [abcam.com]
- 6. This compound, Cyclin-dependent Kinase Inhibitor - CD BioSciences [celluars.com]
- 7. This compound | Non-selective CDKs | Tocris Bioscience [tocris.com]
Methodological & Application
Application Notes and Protocols for Aminopurvalanol A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Aminopurvalanol A is a potent and cell-permeable inhibitor of cyclin-dependent kinases (CDKs), making it a valuable tool for studying cell cycle regulation and a potential candidate for therapeutic development.[1][2][3] This document provides detailed application notes, experimental protocols, and key data for the use of this compound in cell culture experiments.
This compound selectively targets several key regulators of the cell cycle. It competitively inhibits CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35 complexes.[2] This inhibition leads to cell cycle arrest, primarily at the G2/M phase transition, and can induce apoptosis at higher concentrations.[1][4][5][6]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound against various cyclin-dependent kinases and its effects on cellular processes.
| Target/Process | IC50 Value | Cell Line/System | Reference |
| Cdk1/cyclin B | 33 nM | In vitro kinase assay | |
| Cdk2/cyclin A | 33 nM | In vitro kinase assay | |
| Cdk2/cyclin E | 28 nM | In vitro kinase assay | |
| Cdk5/p35 | 20 nM | In vitro kinase assay | |
| ERK1 | 12.0 µM | In vitro kinase assay | [5][6] |
| ERK2 | 3.1 µM | In vitro kinase assay | [5][6] |
| G2/M Cell Cycle Arrest | 1.25 µM | Not specified | [4][5][6] |
| Apoptosis Induction | >10 µM | Not specified | [4][5][6] |
Signaling Pathway Inhibition by this compound
This compound primarily exerts its effects by inhibiting CDKs, which are crucial for cell cycle progression. The following diagram illustrates the key signaling pathways affected by this inhibitor.
Caption: Mechanism of action of this compound on cell cycle progression.
Experimental Workflow for Cell Cycle Analysis
The following diagram outlines a typical workflow for analyzing the effects of this compound on the cell cycle.
Caption: Workflow for cell cycle analysis using this compound.
Detailed Experimental Protocol: Cell Cycle Arrest Assay
This protocol provides a method for inducing and analyzing cell cycle arrest in a human cancer cell line (e.g., U937 leukemic cells) using this compound.
1. Materials and Reagents
-
This compound (MW: 403.9 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Human U937 leukemic cells (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Centrifuge tubes
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
2. Preparation of this compound Stock Solution
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 4.04 mg of this compound in 1 mL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or -80°C for up to six months.[1]
3. Cell Culture and Seeding
-
Culture U937 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in a 6-well plate at a density that will allow for logarithmic growth during the experiment (e.g., 2 x 10^5 cells/mL).
-
Incubate the cells for 24 hours before treatment.
4. Treatment with this compound
-
Prepare working solutions of this compound in complete cell culture medium. For example, to achieve final concentrations of 5 µM and 40 µM, dilute the 10 mM stock solution accordingly.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for 8 hours.[1] Other time points (e.g., 24 hours) can also be tested.
5. Cell Harvesting and Fixation
-
After the incubation period, collect the cells (including any floating cells) and transfer them to centrifuge tubes.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 200 µL of ice-cold PBS.
-
While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
6. Propidium Iodide Staining and Flow Cytometry
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution by flow cytometry.
7. Expected Results
-
Treatment with 5 µM this compound is expected to cause an accumulation of cells in the G2/M phase of the cell cycle.[1]
-
Treatment with 40 µM this compound may lead to an increase in the sub-G1 population, which is indicative of apoptosis.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CDK | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
- 6. This compound | Non-selective CDKs | Tocris Bioscience [tocris.com]
Application Notes and Protocols for Aminopurvalanol A in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopurvalanol A is a potent and selective, cell-permeable inhibitor of cyclin-dependent kinases (CDKs). By targeting the ATP-binding pocket of CDKs, particularly CDK1, CDK2, and CDK5, this compound effectively disrupts the cell cycle, primarily causing an arrest at the G2/M phase. This targeted inhibition ultimately leads to the induction of apoptosis in cancer cells, making it a compound of significant interest in oncology research and drug development. These application notes provide a summary of effective concentrations and detailed protocols for the use of this compound in cancer cell line research.
Data Presentation: Efficacy of this compound
The optimal concentration of this compound is highly dependent on the specific cancer cell line and the intended biological endpoint (e.g., cell cycle arrest vs. apoptosis). The following tables summarize the inhibitory concentrations (IC50) for enzymatic activity and growth inhibition (GI50) in various cancer cell lines.
Table 1: this compound Kinase Inhibitory Concentrations (IC50)
| Target Kinase | IC50 (nM) |
| CDK1/Cyclin B | 33 |
| CDK2/Cyclin A | 33 |
| CDK2/Cyclin E | 28 |
| CDK5/p35 | 20 |
| ERK1 | 12,000 |
| ERK2 | 3,100 |
Data sourced from Abcam and R&D Systems.
Table 2: this compound Growth Inhibitory Concentrations (GI50) in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| IGROV1 | Ovarian Cancer | 470 |
| SR | Leukemia | 420 |
| NCI-H522 | Lung Cancer | 1,000 |
| KM12 | Colon Cancer | 30 |
Data sourced from Cayman Chemical.
Note: For inducing G2/M phase cell cycle arrest, an IC50 of 1.25 µM has been reported. Apoptosis is typically induced at concentrations greater than 10 µM. In human U937 leukemic cells, treatment with 5 µM for 8 hours resulted in G2 phase arrest, while 40 µM triggered apoptosis.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Inhibition of CDK1/Cyclin B by this compound leading to G2/M arrest.
Experimental Workflow
Caption: General workflow for determining the optimal concentration of this compound.
Experimental Protocols
Cell Viability and IC50 Determination (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. A starting range of 0.01 µM to 100 µM is recommended.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using a non-linear regression curve fit.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentrations (e.g., 1 µM, 5 µM, and 10 µM) and a vehicle control.
-
Incubate for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify the apoptotic and necrotic cell populations following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at concentrations expected to induce apoptosis (e.g., 10 µM, 20 µM, and 40 µM) and a vehicle control.
-
Incubate for a suitable duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells.
-
Centrifuge the cells and wash the pellet twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
Conclusion
This compound is a valuable tool for studying the role of CDKs in cancer cell proliferation and for exploring novel therapeutic strategies. The optimal concentration and experimental conditions should be empirically determined for each cancer cell line. The protocols provided herein offer a robust framework for investigating the cellular effects of this compound.
Application Notes and Protocols for Aminopurvalanol A Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopurvalanol A is a potent and selective, cell-permeable inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] It primarily targets CDK1, CDK2, and CDK5, which are key regulators of the cell cycle. By inhibiting these kinases, this compound effectively arrests the cell cycle at the G2/M transition phase and can induce apoptosis at higher concentrations.[1] These properties make it a valuable tool in cancer research and drug development for studying cell cycle regulation and inducing cell death in cancer cells.
This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of this compound using dimethyl sulfoxide (DMSO) as the solvent.
Data Presentation
The following table summarizes the key quantitative data for this compound:
| Property | Value | Reference(s) |
| Molecular Weight | 403.91 g/mol | [2][4] |
| Molecular Formula | C₁₉H₂₆ClN₇O | [4] |
| CAS Number | 220792-57-4 | [4] |
| Purity | >98% | [4] |
| Solubility in DMSO | Up to 100 mM | [4][5] |
| Solubility in Ethanol | Up to 50 mM | [4][5] |
| Appearance | Solid | [4][5] |
| Storage (Solid) | Store at +4°C for up to 12 months | [4][5] |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months | [1] |
Signaling Pathway
This compound exerts its biological effects by inhibiting cyclin-dependent kinases, which are central to the progression of the cell cycle. The diagram below illustrates the simplified signaling pathway and the point of inhibition by this compound.
Caption: Inhibition of CDK1 and CDK2 by this compound, leading to G2/M cell cycle arrest.
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, water bath sonicator preferred)
-
Calibrated pipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs.
-
Pre-use Preparation:
-
Allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.
-
Ensure that the DMSO is of high purity and anhydrous, as moisture can affect the solubility and stability of the compound.[2]
-
-
Calculation:
-
To prepare a 10 mM stock solution, the required amount of this compound needs to be calculated. The molecular weight of this compound is 403.91 g/mol .
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution, you will need:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 403.91 g/mol = 0.0040391 g
-
Mass (mg) = 4.0391 mg
-
-
-
Dissolution:
-
Carefully weigh out approximately 4.04 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the powder.
-
-
Aiding Dissolution (if necessary):
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[3]
-
Alternatively, gentle warming of the solution to 37°C can aid dissolution. Avoid excessive heat.
-
-
Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1]
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[1]
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[1]
-
Experimental Workflow
The following diagram outlines the workflow for preparing the this compound stock solution.
Caption: Workflow for the preparation of an this compound stock solution in DMSO.
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
DMSO is a potent solvent and can facilitate the absorption of chemicals through the skin. Avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | CDK | TargetMol [targetmol.com]
- 4. This compound, cyclin-dependent kinase inhibitor (CAS 220792-57-4) | Abcam [abcam.com]
- 5. This compound, Cyclin-dependent Kinase Inhibitor - CD BioSciences [celluars.com]
Application Notes and Protocols for Aminopurvalanol A in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopurvalanol A is a potent, selective, and cell-permeable inhibitor of cyclin-dependent kinases (CDKs).[1][2][3][4] Its primary mechanism of action involves the competitive inhibition of the ATP-binding site of CDKs, leading to cell cycle arrest, predominantly at the G2/M phase transition, and in some cases, induction of apoptosis.[1][3][5] These characteristics make this compound a valuable tool for studying cell cycle regulation and a potential candidate for therapeutic development. Western blotting is a crucial technique to elucidate the effects of this compound on specific protein expression and phosphorylation states within relevant signaling pathways. This document provides detailed application notes and protocols for utilizing this compound in Western blot experiments.
Mechanism of Action
This compound exhibits high potency against several CDK complexes, which are key regulators of cell cycle progression. By inhibiting these kinases, it disrupts the phosphorylation of downstream substrates essential for cell division. At higher concentrations, this disruption can trigger programmed cell death.
Data Presentation
The inhibitory activity of this compound against various kinases is summarized in the table below. This data is critical for designing experiments and interpreting results.
| Target Kinase | IC50 Value | Notes | Reference |
| Cdk1/cyclin B | 33 nM | Potent inhibition of a key mitotic kinase. | [5][6] |
| Cdk2/cyclin A | 33 nM | Strong inhibition of a kinase involved in S phase and G2/M transition. | [5][6] |
| Cdk2/cyclin E | 28 nM | Effective inhibition of a key regulator of the G1/S transition. | [5][6] |
| Cdk5/p35 | 20 nM | Potent inhibition of a kinase with roles in neuronal development and other cellular processes. | [2][5][6] |
| ERK1 | 12.0 µM | Off-target inhibition at higher concentrations. | [4][6] |
| ERK2 | 3.1 µM | Off-target inhibition at higher concentrations. | [4][6] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The following protocols provide a detailed methodology for a typical Western blot experiment to assess the effects of this compound on cultured cells.
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line (e.g., HeLa, U937, or other cancer cell lines) in appropriate culture dishes or plates and grow to 70-80% confluency.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C.
-
Cell Treatment:
-
Dilute the this compound stock solution in fresh culture medium to the desired final concentrations. Effective concentrations for inducing cell cycle arrest are typically in the range of 1-10 µM, while apoptosis may be observed at concentrations of 10-40 µM.[1][3]
-
A vehicle control (e.g., DMSO) at the same final concentration as the highest this compound treatment should be included.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for a specified period. A common treatment time to observe effects on the cell cycle is 8-24 hours.[1][3]
-
II. Cell Lysis and Protein Quantification
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Carefully transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a standard protein assay method (e.g., BCA or Bradford assay).
-
III. SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Based on the protein quantification, normalize the protein concentration for all samples.
-
Mix the desired amount of protein (typically 20-40 µg per lane) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the prepared samples into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker to determine the size of the proteins.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies to assess the effects of this compound include those targeting:
-
Phospho-Rb (a key substrate of CDK2/4/6)
-
Cyclin B1 (levels may change with G2/M arrest)
-
Cleaved PARP or Cleaved Caspase-3 (markers of apoptosis)
-
Total CDK1, CDK2
-
A loading control (e.g., β-actin, GAPDH, or tubulin)
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using a chemiluminescence imaging system or X-ray film.
-
-
Analysis:
-
Quantify the band intensities using appropriate software and normalize the protein of interest to the loading control.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound on cell cycle progression.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step workflow for a Western blot experiment using this compound.
References
- 1. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Potent, Selective, and Cell Permeable Inhibitor of Cyclins/Cdk Complexes, Causes the Reduction of in Vitro Fertilizing Ability of Boar Spermatozoa, by Negatively Affecting the Capacitation-Dependent Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CDK | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Synchronization in G2/M Phase Using Aminopurvalanol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopurvalanol A is a potent and selective, cell-permeable inhibitor of cyclin-dependent kinases (CDKs).[1] It exhibits high affinity for CDK1/Cyclin B, CDK2/Cyclin A, CDK2/Cyclin E, and CDK5/p35 complexes, making it a valuable tool for studying cell cycle regulation. By inhibiting CDK1 (also known as CDC2), a key kinase that governs the transition from G2 to mitosis, this compound effectively arrests cells at the G2/M boundary. This property allows for the synchronization of cell populations in the G2/M phase, which is crucial for a variety of research applications, including the study of mitotic events, the efficacy of chemotherapeutic agents, and the molecular mechanisms of cell cycle checkpoints.
These application notes provide a detailed protocol for using this compound to synchronize mammalian cells in the G2/M phase, along with data presentation and visualizations to facilitate experimental design and interpretation.
Mechanism of Action: G2/M Arrest by CDK1 Inhibition
The cell cycle is a tightly regulated process, with checkpoints ensuring the proper sequence of events. The transition from the G2 phase to mitosis (M phase) is primarily controlled by the activation of the CDK1/Cyclin B complex. This compound exerts its cell cycle arrest effect by directly inhibiting the kinase activity of CDK1.
Signaling Pathway of this compound-induced G2/M Arrest
Caption: G2/M checkpoint regulation and the inhibitory action of this compound.
Data Presentation
The efficacy of this compound in inducing G2/M arrest is dependent on the cell line, concentration, and incubation time. Below is a summary of reported quantitative data.
Table 1: IC50 Values of this compound
| Target | IC50 |
| Cdk1/cyclin B | 33 nM |
| Cdk2/cyclin A | 33 nM |
| Cdk2/cyclin E | 28 nM |
| Cdk5/p35 | 20 nM |
| G2/M Arrest | 1.25 µM |
Data compiled from multiple sources.[2]
Table 2: Efficacy of this compound and Related Compounds in G2/M Arrest
| Compound | Cell Line | Concentration | Incubation Time | % of Cells in G2/M | Reference |
| This compound | Human U937 leukemia | 5 µM | 8 hours | Increased 4N DNA content | [1] |
| This compound | Human U937 leukemia | 40 µM | 8 hours | Apoptosis observed | [1] |
| Purvalanol A | Human Gastric Cancer MKN45 | 20 µM | Not Specified | Reduced fraction of cells in G2/M after radiation | [3] |
| Purvalanol A | Human Colon Cancer HT29 & SW480 | Not Specified | Not Specified | Strong G2/M arrest | [4] |
Experimental Protocols
This section provides a detailed protocol for synchronizing cells in the G2/M phase using this compound, followed by verification of cell cycle arrest using flow cytometry.
Materials
-
This compound (store stock solutions at -20°C or -80°C)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Appropriate cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Protocol 1: Synchronization of Suspension Cells (e.g., U937)
-
Cell Seeding: Seed human U937 leukemic cells at a density of 2-5 x 10^5 cells/mL in complete culture medium.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentration.
-
Treatment: Add this compound to the cell culture to a final concentration of 5 µM.[1] A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for 8 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Harvesting: After incubation, centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining and Analysis: Proceed to the "Verification of G2/M Arrest by Flow Cytometry" protocol.
Protocol 2: Synchronization of Adherent Cells (General Protocol)
-
Cell Seeding: Plate adherent cells (e.g., HeLa, HEK293T) in a culture dish or flask to achieve 50-60% confluency on the day of treatment.
-
Drug Preparation: Prepare this compound working solutions as described in Protocol 1.
-
Treatment: Remove the culture medium and add fresh medium containing this compound at the desired concentration (a titration from 1-10 µM is recommended for initial experiments). Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (a time-course experiment, e.g., 8, 12, 16, 24 hours, is recommended for optimization).
-
Harvesting:
-
Aspirate the medium.
-
Wash the cells with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Washing and Fixation: Follow steps 6 and 7 from Protocol 1.
-
Staining and Analysis: Proceed to the "Verification of G2/M Arrest by Flow Cytometry" protocol.
Verification of G2/M Arrest by Flow Cytometry
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes to pellet. Discard the ethanol and wash the cells with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence. Cells in the G2/M phase will have a 4N DNA content, which will be approximately twice the fluorescence intensity of cells in the G1 phase (2N DNA content).
Experimental Workflow for Cell Synchronization
Caption: A generalized workflow for G2/M phase cell synchronization and analysis.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low synchronization efficiency | Suboptimal drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. |
| Cell density is too high or too low. | Optimize the cell seeding density. | |
| High levels of apoptosis | Drug concentration is too high. | Reduce the concentration of this compound. Concentrations above 10 µM may induce apoptosis.[1] |
| Prolonged incubation time. | Reduce the incubation time. | |
| Inconsistent results | Inconsistent cell culture conditions. | Maintain consistent cell passage numbers, confluency, and media conditions. |
| Improper drug storage. | Store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
Conclusion
This compound is a valuable pharmacological tool for inducing cell cycle arrest at the G2/M boundary. The protocols and data provided in these application notes offer a comprehensive guide for researchers to effectively synchronize cells for their specific experimental needs. Optimization of concentration and incubation time for each cell line is crucial for achieving high synchronization efficiency while minimizing cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cellular effects of purvalanol A: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purvalanol A enhances cell killing by inhibiting up-regulation of CDC2 kinase activity in tumor cells irradiated with high doses of X rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purvalanol A, a CDK inhibitor, effectively suppresses Src-mediated transformation by inhibiting both CDKs and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aminopurvalanol A Solutions: Long-Term Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopurvalanol A is a potent and selective, cell-permeable inhibitor of cyclin-dependent kinases (CDKs), with significant activity against CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35.[1] Its ability to induce cell cycle arrest at the G2/M phase makes it a valuable tool in cancer research and drug development.[1] These application notes provide detailed protocols for the long-term storage, handling, and stability assessment of this compound solutions to ensure experimental reproducibility and accuracy.
Physicochemical Properties and Solubility
Proper preparation of this compound stock solutions is critical for its stability. It is soluble in various organic solvents.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₆ClN₇O | [1][2] |
| Molecular Weight | 403.9 g/mol | [1] |
| Solubility in DMSO | Up to 100 mM | [1][2] |
| Solubility in Ethanol | Up to 50 mM | [1] |
Long-Term Storage and Stability of this compound Solutions
The stability of this compound is dependent on the storage conditions, including temperature, solvent, and exposure to light.
Storage Recommendations
For optimal stability, this compound in its solid form and as prepared solutions should be stored under the following conditions:
| Form | Storage Temperature | Recommended Duration | Source |
| Solid (Powder) | +4°C | Up to 12 months | [1] |
| Solid (Powder) | -20°C | Up to 3 years | |
| Stock Solution in DMSO | -20°C | Up to 1 month | [2] |
| Stock Solution in DMSO | -80°C | Up to 6-12 months |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Factors Affecting Stability
While specific degradation pathways for this compound have not been extensively published, purine analogs can be susceptible to:
-
Hydrolysis: The purine ring or side chains may undergo hydrolytic cleavage, especially under acidic or basic conditions.
-
Oxidation: The amine and other functional groups can be susceptible to oxidation.
-
Photodegradation: Exposure to UV or high-intensity light can lead to degradation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For a 10 mM stock solution, this would be approximately 4.04 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous, sterile-filtered DMSO to the solid this compound.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, tightly sealed amber vials to protect from light.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Proposed Stability-Indicating HPLC Method for this compound
This proposed High-Performance Liquid Chromatography (HPLC) method is designed to separate this compound from potential degradation products. Note: This method is a starting point and requires validation for specific applications.
| HPLC Parameter | Proposed Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm and 315 nm |
Protocol 3: Forced Degradation Study of this compound
Forced degradation studies are essential to develop and validate a stability-indicating analytical method.
Procedure:
-
Prepare a 1 mg/mL solution of this compound in a 1:1 solution of acetonitrile and water.
-
Subject aliquots of this solution to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% hydrogen peroxide and store at room temperature for 24 hours.
-
Thermal Degradation: Incubate at 80°C for 48 hours.
-
Photodegradation: Expose to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples, along with an unstressed control, using the proposed HPLC method to identify and separate any degradation products.
Visualization of Signaling Pathways and Workflows
Mechanism of Action: G2/M Cell Cycle Arrest
This compound exerts its anti-proliferative effects by inhibiting CDK1/Cyclin B, the key complex that drives the transition from the G2 to the M phase of the cell cycle. Inhibition of this complex prevents the phosphorylation of downstream substrates necessary for mitotic entry, leading to cell cycle arrest.
Caption: G2/M checkpoint regulation by CDK1/Cyclin B and its inhibition by this compound.
Experimental Workflow for Stability Assessment
The following workflow outlines the key steps in assessing the stability of this compound solutions.
Caption: Workflow for assessing the long-term stability of this compound solutions.
Conclusion
The stability and integrity of this compound solutions are paramount for obtaining reliable and reproducible results in research and development. By adhering to the recommended storage conditions and implementing robust analytical methods for stability assessment, researchers can ensure the quality of their experimental outcomes. The provided protocols and workflows serve as a comprehensive guide for the proper handling and evaluation of this compound solutions.
References
Troubleshooting & Optimization
aminopurvalanol A solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminopurvalanol A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs).[1] It primarily targets CDK1/cyclin B, CDK2/cyclin E, and CDK5/p35 complexes, which are crucial regulators of cell cycle progression.[1] Its inhibitory action leads to cell cycle arrest, predominantly at the G2/M phase, and can induce apoptosis at higher concentrations.[1][2]
Q2: I'm observing precipitation when preparing my this compound stock solution. What should I do?
If you observe precipitation, gentle warming of the solution or sonication can aid in dissolution.[2] It is recommended to use fresh, anhydrous solvents, as moisture can affect the solubility of the compound.
Q3: How should I store this compound powder and stock solutions?
This compound powder should be stored at -20°C. Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[2]
Q4: My cells are not showing the expected G2/M arrest after treatment with this compound. What are the possible reasons?
Several factors could contribute to this:
-
Suboptimal Concentration: The effective concentration can vary between cell lines. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line. A starting point for inducing G2/M arrest is around 1.25 µM.[1]
-
Insufficient Incubation Time: The time required to observe cell cycle arrest can vary. An incubation time of 8 hours has been shown to be effective in some cell lines.[2]
-
Cell Line Resistance: Some cell lines may be inherently resistant to this compound.
-
Compound Degradation: Ensure that the compound and stock solutions have been stored correctly to prevent degradation.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
Problem: Difficulty in dissolving this compound powder or precipitation of the compound from the stock solution.
Solutions:
-
Solvent Choice: this compound exhibits good solubility in dimethyl sulfoxide (DMSO) and ethanol.[3]
-
Warming: Gently warm the solution to aid dissolution.
-
Sonication: Use a sonicator to help break down any precipitate and facilitate dissolution.[2]
-
Fresh Solvent: Ensure the use of high-quality, anhydrous solvents, as absorbed moisture can reduce solubility.
Quantitative Solubility Data:
| Solvent | Maximum Solubility | Reference |
| DMSO | 100 mM | [1] |
| Ethanol | 50 mM | [3] |
Issue 2: Inconsistent Experimental Results
Problem: High variability in experimental outcomes when using this compound.
Solutions:
-
Stock Solution Aliquoting: Prepare single-use aliquots of your stock solution to avoid degradation from multiple freeze-thaw cycles.[2]
-
Consistent Cell Culture Conditions: Ensure that cell density, passage number, and growth media composition are consistent across experiments.
-
Control Experiments: Always include appropriate vehicle controls (e.g., DMSO-treated cells) in your experiments.
-
Fresh Working Solutions: Prepare working solutions fresh from the stock solution for each experiment.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial. For example, to a 1 mg vial of this compound (MW: 403.9 g/mol ), add 247.6 µL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Induction of Cell Cycle Arrest and Apoptosis
This protocol provides a starting point for treating cells with this compound. Optimization of concentration and incubation time for specific cell lines is recommended.
-
Plate cells at a suitable density to ensure they are in the exponential growth phase at the time of treatment.
-
Prepare working solutions of this compound by diluting the stock solution in a complete cell culture medium.
-
For inducing G2/M phase cell cycle arrest , treat cells with this compound at a concentration of approximately 5 µM for 8 hours.[2]
-
For inducing apoptosis , treat cells with a higher concentration, for example, 40 µM, for 8 hours or longer.[2]
-
Following treatment, cells can be harvested for downstream analysis such as flow cytometry for cell cycle analysis or western blotting for protein expression.
Protocol 3: Western Blot Analysis of CDK Pathway Proteins
-
After treating cells with this compound as described in Protocol 2, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin B1, phospho-CDK1, p21, cleaved PARP).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: General experimental workflow.
References
troubleshooting unexpected results with aminopurvalanol A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Aminopurvalanol A. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, selective, and cell-permeable inhibitor of cyclin-dependent kinases (CDKs). It primarily targets CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35, leading to cell cycle arrest at the G2/M phase.[1][2] At higher concentrations, it can also induce apoptosis.[1][3]
Q2: I am not observing the expected G2/M arrest in my cell line. What could be the reason?
Several factors could contribute to a lack of G2/M arrest:
-
Suboptimal Concentration: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. The IC50 for G2/M arrest is reported to be around 1.25 µM in some cell lines.[2][3]
-
Cell Line Resistance: Some cancer cell lines may exhibit resistance to CDK inhibitors. This can be due to various mechanisms, such as alterations in cell cycle proteins or drug efflux pumps.
-
High Cell Density: Confluent or overly dense cell cultures can lead to contact inhibition, which may interfere with cell cycle progression and the effects of cell cycle inhibitors. Ensure cells are in the exponential growth phase during treatment.
-
Incorrect Experimental Duration: The onset of G2/M arrest can be time-dependent. An 8-hour treatment with 5 µM this compound has been shown to be effective in arresting cells in the G2 phase.[1] Time-course experiments are recommended to identify the optimal treatment duration.
Q3: My cells are undergoing apoptosis at concentrations where I expect to see cell cycle arrest. Why is this happening?
While this compound typically induces G2/M arrest at lower concentrations, it is known to trigger apoptosis at higher concentrations (greater than 10 µM).[3][4] If you are observing significant apoptosis, consider the following:
-
Concentration is too high: You may be using a concentration that is cytotoxic to your specific cell line. It is crucial to perform a dose-response curve to identify the concentration that induces cell cycle arrest without significant cell death.
-
Prolonged Exposure: Extended incubation with this compound, even at moderate concentrations, can lead to apoptosis. Consider reducing the treatment duration.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to CDK inhibition and may undergo apoptosis more readily.
Q4: I am seeing unexpected changes in cell morphology and adhesion. Is this a known effect of this compound?
This compound has been reported to affect the actin cytoskeleton.[5][6] Specifically, it inhibits physiological capacitation-dependent actin polymerization in sperm.[5][6] While this effect is well-documented in sperm, it is plausible that it could also impact the cytoskeleton of other cell types, potentially leading to changes in cell morphology, adhesion, and migration. If you observe such effects, it may be an on-target effect related to CDK inhibition or a potential off-target effect.
Q5: Are there any known off-target effects of this compound?
Yes, at higher concentrations, this compound has been shown to inhibit ERK1 (IC50 = 12.0 µM) and ERK2 (IC50 = 3.1 µM).[2][4] If your experimental results are inconsistent with CDK inhibition alone, consider the possibility of ERK pathway involvement, especially when using concentrations in the micromolar range.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: IC50 Values for Cyclin-Dependent Kinases (CDKs)
| CDK Complex | IC50 (nM) | Reference |
| cdk1/cyclin B | 33 | [2] |
| cdk2/cyclin A | 33 | [2] |
| cdk2/cyclin E | 28 | [2] |
| cdk5/p35 | 20 | [2] |
Table 2: Cellular Effects of this compound
| Effect | IC50 (µM) | Cell Line/System | Reference |
| G2/M Cell Cycle Arrest | 1.25 | Not specified | [2][3] |
| Apoptosis Induction | >10 | Not specified | [3][4] |
Table 3: Off-Target Kinase Inhibition
| Kinase | IC50 (µM) | Reference |
| ERK1 | 12.0 | [2][4] |
| ERK2 | 3.1 | [2][4] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound and to establish a suitable concentration range for further experiments.
-
Materials:
-
Cells of interest
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of this compound on cell cycle distribution.
-
Materials:
-
Cells of interest
-
6-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere and reach 50-60% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for the chosen duration (e.g., 8, 16, 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Gate the cell population to exclude doublets and debris and analyze the cell cycle distribution using appropriate software. Look for an accumulation of cells in the G2/M phase (4N DNA content).
-
3. Western Blot Analysis of Cell Cycle Proteins
This protocol is to examine the effect of this compound on the expression levels of key cell cycle regulatory proteins.
-
Materials:
-
Cells of interest
-
6-well plates or larger culture dishes
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Cdc2 (Tyr15), anti-Cdc2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells and treat with this compound as described for the cell cycle analysis protocol.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the changes in protein expression levels relative to the loading control.
-
Visualizations
Caption: this compound inhibits the activation of the Cyclin B/CDK1 complex, a key regulator of the G2/M transition, leading to cell cycle arrest.
Caption: A logical workflow to troubleshoot unexpected results when using this compound in cell-based experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, cyclin-dependent kinase inhibitor (CAS 220792-57-4) | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 5. This compound, a Potent, Selective, and Cell Permeable Inhibitor of Cyclins/Cdk Complexes, Causes the Reduction of in Vitro Fertilizing Ability of Boar Spermatozoa, by Negatively Affecting the Capacitation-Dependent Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Potent, Selective, and Cell Permeable Inhibitor of Cyclins/Cdk Complexes, Causes the Reduction of in Vitro Fertilizing Ability of Boar Spermatozoa, by Negatively Affecting the Capacitation-Dependent Actin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
aminopurvalanol A not inducing cell cycle arrest: what to do
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with aminopurvalanol A, particularly the lack of expected cell cycle arrest.
Troubleshooting Guide
Q: I treated my cells with this compound, but I don't see the expected cell cycle arrest. What are the possible reasons and what should I do?
A: Failure to observe cell cycle arrest after this compound treatment can stem from several factors, ranging from compound integrity to cell-specific resistance. Follow this systematic troubleshooting workflow to identify the issue.
Caption: Troubleshooting workflow for this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
This compound is a potent and cell-permeable inhibitor of cyclin-dependent kinases (CDKs).[1] It primarily targets CDK1, CDK2, and CDK5, which are key regulators of the cell cycle.[2] By inhibiting CDK1/Cyclin B and CDK2/Cyclin A/E complexes, the compound prevents the phosphorylation of downstream targets like the Retinoblastoma protein (Rb).[3] This action blocks cell cycle progression, most commonly inducing an arrest at the G2/M phase.[1][4] At higher concentrations, it can trigger apoptosis.[1][4]
Caption: Simplified signaling pathway of this compound.
Q2: How can I confirm the activity and stability of my this compound compound?
-
Solubility Check: this compound is soluble in DMSO and ethanol.[5] Before use, ensure your stock solution is clear and free of any precipitate. If precipitation is observed, gentle warming or sonication may be required.[4]
-
Storage: The compound's stability is sensitive to handling. Stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months).[4]
-
Positive Control: Test the compound on a known sensitive cell line in parallel with your experimental cells to confirm its biological activity.
-
Biochemical Assay: As a definitive but more intensive check, you can perform an in vitro kinase assay using recombinant CDK1/Cyclin B or CDK2/Cyclin E to directly measure the inhibitory activity of your compound stock.
Q3: What are the appropriate concentrations and treatment times?
The optimal conditions are cell-line dependent and should be determined empirically.
-
Concentration: The reported IC50 value for inducing G2/M arrest in cellular assays is approximately 1.25 µM.[1] A good starting point for a dose-response curve is a range from 0.1 µM to 10 µM. Note that concentrations above 10 µM may induce apoptosis rather than a clean cell cycle arrest.[1] In one study, 5 µM was effective at causing G2 arrest.[4]
-
Time Course: Cell cycle effects can typically be observed after 8-24 hours of continuous treatment.[4] A time-course experiment (e.g., 8, 16, 24 hours) is recommended to find the optimal endpoint for your specific cell line.
| Parameter | Recommended Range | Notes |
| In Vitro IC50 (Kinase Assay) | 20 - 35 nM[1] | Varies slightly by CDK/cyclin complex.[2] |
| Cellular IC50 (G2/M Arrest) | ~1.25 µM | Effective concentration for cell-based assays. |
| Working Concentration Range | 0.5 - 10 µM | Perform a dose-response to find the optimum. |
| Apoptosis-Inducing Conc. | >10 µM[1] | High doses can mask arrest by causing cell death.[4] |
| Incubation Time | 8 - 24 hours | Cell-line dependent; perform a time-course. |
Q4: My cell line seems resistant to this compound. What are the potential mechanisms?
Cellular resistance to CDK inhibitors is a known phenomenon. If you have confirmed your compound is active and your experimental conditions are optimal, consider the following biological reasons:
-
Loss of Rb Protein: The Retinoblastoma (Rb) protein is a critical downstream target. Cells that do not express functional Rb (Rb-null) are often resistant to CDK inhibitors that act upstream of Rb.[6][7]
-
Upregulation of Target Kinases: Overexpression or amplification of CDKs (like CDK6) or their associated cyclins (like Cyclin E) can require higher inhibitor concentrations to achieve an effect.[6][8]
-
Activation of Bypass Pathways: Cells can develop resistance by activating alternative signaling pathways (e.g., PI3K/AKT/mTOR or MAPK/ERK) that promote proliferation independent of the CDK axis being targeted.[7]
Caption: Potential mechanisms of cellular resistance to CDK inhibitors.
Key Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the quantification of DNA content to determine cell cycle distribution.
-
Cell Preparation: Harvest approximately 1x10⁶ cells per sample. Wash once with cold 1x PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Thoroughly resuspend the cell pellet in 0.5 mL of cold 1x PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[9]
-
Storage: Fixed cells can be stored at -20°C for at least 2 hours or up to several weeks.[10]
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet once with 5 mL of 1x PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in 1x PBS).[11] The RNase A is crucial for degrading RNA, which PI can also bind.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.[10]
-
Analysis: Analyze the samples on a flow cytometer. Use a histogram to visualize DNA content (PI fluorescence) on a linear scale. Gate on single cells to exclude doublets and aggregates.[11] The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content.
Protocol 2: Western Blot Analysis of Phospho-Retinoblastoma (p-Rb)
This protocol verifies target engagement by assessing the phosphorylation status of Rb, a direct downstream substrate of CDK2.
-
Cell Lysis: After treatment, wash cells with cold 1x PBS and lyse with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Keeping samples on ice is critical to preserve phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Sample Preparation: Mix your protein lysate (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins on an 8-10% polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Do not use milk for blocking, as its phosphoprotein (casein) content can cause high background with phospho-specific antibodies.[12]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Rb (e.g., Phospho-Rb Ser807/811).[13] Dilute the antibody in 5% BSA/TBST as recommended by the manufacturer.
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Reprobing: To confirm equal protein loading, you can strip the membrane and re-probe with an antibody for total Rb.[12] The ratio of p-Rb to total Rb indicates the level of CDK activity.
References
- 1. This compound | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
- 2. This compound | CDK | TargetMol [targetmol.com]
- 3. mesoscale.com [mesoscale.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Targeting of CDK4/6 Inhibitor–Resistant Breast Cancer - Conference Correspondent [conference-correspondent.com]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phospho-Rb (Ser807/811) Antibody | Cell Signaling Technology [cellsignal.com]
dealing with aminopurvalanol A precipitation in media
Welcome to the technical support center for aminopurvalanol A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings, with a specific focus on addressing challenges related to its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, cell-permeable inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] It competitively binds to the ATP-binding site of CDKs, leading to cell cycle arrest, primarily at the G2/M phase transition.[1][3] At higher concentrations, it can also induce apoptosis.[1][3] Its primary targets include Cdk1, Cdk2, and Cdk5.[1][3]
Q2: My this compound precipitated after I added it to my cell culture medium. Why did this happen?
This compound is a hydrophobic molecule, meaning it has low solubility in aqueous solutions like cell culture media.[2] Precipitation typically occurs when the concentration of the compound exceeds its solubility limit in the final working solution. This is a common issue with many organic small molecule inhibitors which are often highly soluble in organic solvents like DMSO but not in aqueous buffers.[2]
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is highly recommended to keep the final concentration at or below 0.1% to minimize off-target effects.[4] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: Can I store this compound after it has been dissolved?
Yes, stock solutions of this compound in a suitable organic solvent (like DMSO) can be stored. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and precipitation.[3] Stock solutions are typically stable for at least one month at -20°C and up to six months at -80°C.[2]
Troubleshooting Guide: Dealing with Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture media.
Problem: Precipitate is visible in the cell culture medium after adding this compound.
Step 1: Visual Verification
-
Observe a drop of your final working solution under a microscope. This will help to confirm if the observed turbidity is indeed precipitation of the compound.
Step 2: Optimize Stock Solution Preparation and Dilution
-
Ensure Complete Initial Dissolution: When preparing your stock solution in DMSO, ensure the compound is fully dissolved. If you observe any particulate matter, gentle warming (up to 45°C) or sonication can be used to aid dissolution.[5][6]
-
Use a Serial Dilution Approach: Instead of adding a small volume of a highly concentrated stock directly into your medium, first prepare an intermediate dilution of your stock solution in DMSO. Then, add this intermediate dilution to your culture medium. This gradual dilution can help to prevent the compound from crashing out of solution.
Step 3: Adjust Final Concentration and Solvent Volume
-
Lower the Final Concentration: The most straightforward approach is to test a lower final concentration of this compound. It's possible that your desired concentration is above its solubility limit in the media.
-
Increase the Volume of DMSO (with caution): While keeping the final DMSO concentration below 0.1% is ideal, some cell lines may tolerate slightly higher concentrations (up to 0.5%).[4] You could try using a more dilute stock solution, which would necessitate adding a larger volume to your media, thereby slightly increasing the final DMSO concentration. Always run a vehicle control with the adjusted DMSO concentration.
Step 4: Modify the Addition and Mixing Procedure
-
Add to Serum-Containing Medium: If you are using a serum-free medium, consider adding the this compound to a small volume of serum-containing medium first. The proteins in the serum, such as albumin, can help to solubilize hydrophobic compounds.[7] Then, this can be added to your main culture.
-
Increase Mixing: When adding the compound to the medium, ensure rapid and thorough mixing by gently vortexing or pipetting. This can help to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
Step 5: Consider Alternative Solvents (for advanced troubleshooting)
-
For particularly challenging situations, co-solvents used in in vivo formulations can be considered, though their effects on cells must be carefully evaluated. These include PEG300 and Tween-80.[3] A suggested formulation for a clear solution is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] However, the toxicity of these excipients on your specific cell line must be determined.
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Solubility | Reference(s) |
| DMSO | 30 mg/mL to 100 mM | [1][8] |
| Ethanol | 10 mg/mL to 50 mM | [3][6] |
| DMF | 50 mg/mL | |
| DMF:PBS (pH 7.2) (1:5) | 0.2 mg/mL | |
| Water | Insoluble | [2] |
Table 2: Inhibitory Concentrations (IC50) of this compound
| Target | IC50 | Reference(s) |
| Cdk1/cyclin B | 33 nM | [3] |
| Cdk2/cyclin A | 33 nM | [3] |
| Cdk2/cyclin E | 28 nM | [3] |
| Cdk5/p35 | 20 nM | [1][3] |
| ERK1 | 12.0 µM | [1][3] |
| ERK2 | 3.1 µM | [1][3] |
| Cell Cycle Arrest (G2/M) | 1.25 µM | [1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 403.91 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to make 1 mL of a 10 mM stock solution, you would need 4.04 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex thoroughly until the powder is completely dissolved. If necessary, gently warm the solution at 37°C for 5-10 minutes or sonicate in a water bath to aid dissolution.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (with or without serum)
-
Sterile tubes
-
-
Procedure (Example for a final concentration of 10 µM):
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of DMSO. Mix well.
-
Add the required volume of the intermediate dilution to your pre-warmed cell culture medium. For a final concentration of 10 µM in 10 mL of medium, you would add 10 µL of the 1 mM intermediate dilution. This results in a final DMSO concentration of 0.1%.
-
Immediately mix the final working solution by gentle inversion or pipetting.
-
Add the working solution to your cells.
-
Visualizations
Caption: Signaling pathway showing this compound inhibiting the Cdk1/Cyclin B complex, leading to G2/M cell cycle arrest.
Caption: Experimental workflow for preparing and using this compound in cell culture experiments.
Caption: A logical workflow for troubleshooting this compound precipitation in cell culture media.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lifetein.com [lifetein.com]
- 5. Tuning the binding, release and cytotoxicity of hydrophobic drug by Bovine Serum Albumin nanoparticles: Influence of particle size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CDK | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, Cyclin-dependent Kinase Inhibitor - CD BioSciences [celluars.com]
why is my aminopurvalanol A IC50 different from published values
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues researchers encounter when determining the IC50 value of Aminopurvalanol A.
Frequently Asked Questions (FAQs)
Q1: Why is my experimentally determined IC50 value for this compound different from what is reported in the literature?
Discrepancies between experimental and published IC50 values are a common challenge in pharmacological studies. These variations can arise from a multitude of factors related to your specific experimental setup. The half-maximal inhibitory concentration (IC50) is not an absolute constant but is highly dependent on the conditions under which it is measured.[1]
Troubleshooting Guide to Identify Potential Sources of Variation:
-
Assay Type and Conditions:
-
Biochemical vs. Cell-Based Assays: Published IC50 values are often determined using purified enzymes in biochemical (in vitro) assays.[2] If you are performing a cell-based assay, expect a higher IC50 value. Factors like cell membrane permeability, intracellular metabolism of the compound, and competition with high intracellular ATP concentrations can significantly increase the apparent IC50.[2][3][4]
-
ATP Concentration: this compound is an ATP-competitive inhibitor.[2][5] Therefore, the IC50 value is highly dependent on the concentration of ATP used in your assay.[1][3] Higher ATP concentrations will lead to higher IC50 values as more inhibitor is required to compete effectively. Ensure your ATP concentration is consistent and ideally close to the Michaelis constant (Km) of the kinase for ATP.[6]
-
Enzyme and Substrate Concentrations: The concentrations of the kinase and its substrate can also influence the measured IC50.[7] Ensure these are kept constant across all experiments you wish to compare.
-
-
Reagent Quality and Handling:
-
Compound Purity and Integrity: Verify the purity of your this compound stock. Impurities can affect the results.
-
Solubility and Storage: this compound is typically dissolved in DMSO.[2] Ensure the compound is fully solubilized before making serial dilutions. Improper storage and repeated freeze-thaw cycles can lead to degradation of the compound.[8] It is recommended to store the solution in aliquots at -20°C for up to a month or -80°C for longer periods.[8][9]
-
-
Cell-Based Assay Specifics:
-
Cell Line: Different cell lines can exhibit varying sensitivities to the same compound due to differences in metabolism, expression levels of the target kinase, or compensatory signaling pathways.[2]
-
Cell Health and Density: Ensure your cells are healthy, within a low passage number, and plated at a consistent density. Over-confluent or stressed cells can respond differently to treatment.
-
Incubation Time: The duration of drug exposure can significantly impact the observed IC50.
-
-
Experimental Technique and Data Analysis:
-
Pipetting and Dilutions: Inaccurate serial dilutions are a common source of error.[10] Use calibrated pipettes and ensure proper mixing.
-
Data Fitting: The method used to calculate the IC50 from the dose-response curve is critical. Use a non-linear regression model (e.g., four-parameter logistic fit) to analyze your data.[11] The way 0% and 100% inhibition are defined can also shift the curve.[12]
-
Troubleshooting Workflow for IC50 Discrepancies
The following diagram outlines a logical workflow to troubleshoot inconsistent IC50 results.
Caption: A flowchart for troubleshooting inconsistent IC50 results.
Q2: What are the published IC50 values for this compound?
This compound is a potent inhibitor of several cyclin-dependent kinases (CDKs). Its inhibitory activity against other kinases, such as ERK1 and ERK2, is significantly lower (i.e., requires a higher concentration).
| Target | IC50 Value | Assay Type |
| cdk5/p35 | 20 nM | Biochemical |
| cdk2/cyclin E | 28 nM | Biochemical |
| cdk1/cyclin B | 33 nM | Biochemical |
| cdk2/cyclin A | 33 nM | Biochemical |
| Cell Cycle Arrest (G2/M) | 1.25 µM | Cell-based |
| ERK2 | 3.1 µM | Biochemical |
| ERK1 | 12.0 µM | Biochemical |
| Data sourced from multiple references.[2][4][9] |
Generic Kinase Signaling Pathway and Inhibition
This diagram illustrates a simplified kinase signaling cascade and the point of intervention for a competitive inhibitor like this compound.
Caption: Mechanism of competitive kinase inhibition.
Q3: Can you provide a standard protocol for an in vitro kinase assay to determine an IC50 value?
This protocol provides a generalized framework for a biochemical kinase assay using a luminescence-based readout that measures remaining ATP.
Materials:
-
Recombinant Kinase (e.g., CDK2/Cyclin A)
-
Kinase Substrate (e.g., Histone H1)
-
This compound (dissolved in 100% DMSO)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates suitable for luminescence
-
Calibrated multichannel pipettes
Procedure:
-
Compound Dilution:
-
Prepare a serial dilution of this compound in a separate plate.
-
Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 serial dilutions in 100% DMSO.
-
Create a DMSO-only well to serve as the 0% inhibition control.
-
-
Reaction Setup (Example for a 25 µL final volume):
-
Add 2.5 µL of the diluted compound or DMSO control to the wells of the assay plate.
-
Prepare a master mix containing the kinase and substrate in kinase buffer.
-
Add 12.5 µL of the kinase/substrate master mix to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Prepare an ATP solution in kinase buffer at a concentration that is appropriate for your kinase (typically at or near its Km value).
-
Add 10 µL of the ATP solution to all wells to start the reaction.
-
Create "100% inhibition" control wells by adding buffer instead of the kinase master mix.
-
-
Reaction Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data:
-
Subtract the average signal of the "100% inhibition" wells from all other wells.
-
Set the average signal of the "0% inhibition" (DMSO only) wells as 100% activity.
-
-
Plot the normalized percent activity against the logarithm of the inhibitor concentration.
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve (variable slope) and determine the IC50 value.
-
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. This compound | CDK | TargetMol [targetmol.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Potent, Selective, and Cell Permeable Inhibitor of Cyclins/Cdk Complexes, Causes the Reduction of in Vitro Fertilizing Ability of Boar Spermatozoa, by Negatively Affecting the Capacitation-Dependent Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]
- 7. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, Cyclin-dependent Kinase Inhibitor - CD BioSciences [celluars.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
adjusting aminopurvalanol A concentration for different cell densities
Welcome to the technical support center for aminopurvalanol A. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a specific focus on adjusting concentrations for different cell densities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and cell-permeable inhibitor of cyclin-dependent kinases (CDKs).[1][2][3][4] It primarily targets CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35, with IC50 values in the nanomolar range.[5][6][7] By inhibiting these CDKs, this compound blocks the progression of the cell cycle, predominantly causing an arrest at the G2/M phase.[1][3][4][5] At higher concentrations (typically >10 µM), it can induce apoptosis.[3]
Q2: Why is it necessary to adjust the concentration of this compound for different cell densities?
Cell density, or confluence, can significantly impact the physiological state of cultured cells and their response to therapeutic agents. Key factors that change with cell density include:
-
Cell Cycle Status: At high densities, cells may experience contact inhibition, leading to a decrease in proliferative rate and an accumulation of cells in the G1 phase.[8][9] Since this compound's primary effect is on cycling cells, a quiescent population may appear more resistant.
-
Gene and Protein Expression: Cell density can alter the expression levels of various proteins, including those involved in the cell cycle.[10][11] For instance, the expression of CDK4 and CDK6 has been shown to increase with higher cell confluence, which could potentially increase sensitivity to CDK inhibitors.[11]
-
Drug Availability: In very dense cultures, the effective concentration of the drug that reaches each cell may be reduced.
Therefore, a concentration of this compound that is effective at a low cell density might be suboptimal or even toxic at a higher density, and vice-versa.
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
Based on published data, a common concentration to induce cell cycle arrest at the G2/M boundary is around 1.25 µM.[3][5] For inducing apoptosis, concentrations greater than 10 µM are often used.[3] However, these are general guidelines. The optimal concentration is highly dependent on the specific cell line and experimental conditions, including cell density. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific setup.
Q4: How does the IC50 of this compound determined in a biochemical assay relate to the effective concentration in a cell-based assay?
The IC50 values from biochemical assays, which are in the nanomolar range for this compound, represent the concentration needed to inhibit the purified enzyme by 50%.[5][6] In a cell-based assay, the effective concentration is typically much higher. This is due to factors such as cell permeability, intracellular metabolism of the compound, and competition with high intracellular concentrations of ATP.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results between experiments | 1. Variation in cell seeding density. 2. Cells are at different growth phases. 3. Inconsistent incubation times. 4. Passage number of cells is too high. | 1. Carefully count cells before seeding to ensure consistent density. 2. Standardize the time between seeding and treatment. 3. Ensure the duration of drug exposure is the same for all experiments. 4. Use cells within a consistent and low passage number range. |
| Low efficacy at expected concentrations | 1. Cell density is too high, leading to contact inhibition and reduced cell cycling. 2. The cell line is inherently resistant to CDK inhibitors. 3. Degradation of this compound stock solution. | 1. Perform a dose-response curve at a lower cell density. 2. Verify the expression of target CDKs in your cell line. 3. Prepare fresh dilutions from a properly stored stock solution. |
| High toxicity at low concentrations | 1. Cell density is too low, making cells more susceptible. 2. The cell line is particularly sensitive to CDK inhibition. 3. Solvent (e.g., DMSO) concentration is too high. | 1. Increase the cell seeding density. 2. Perform a dose-response curve with a lower concentration range. 3. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). |
Experimental Protocols
Determining the Optimal Concentration of this compound at Different Cell Densities
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound at three different cell densities (low, medium, and high).
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
96-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Cell viability reagent (e.g., MTT, resazurin, or a commercially available kit)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count your cells.
-
Calculate the required cell suspension volumes to seed a 96-well plate at three different densities. For example:
-
Low Density: 2,500 cells/well
-
Medium Density: 10,000 cells/well
-
High Density: 40,000 cells/well
-
-
Seed the cells in a volume of 100 µL per well. Include wells for no-cell controls (media only).
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 2X stock solution of the highest desired concentration of this compound in complete culture medium. For example, if your highest final concentration is 50 µM, prepare a 100 µM stock.
-
Perform serial dilutions (e.g., 1:2 or 1:3) in complete culture medium to create a range of 2X concentrations.
-
Include a vehicle control (e.g., DMSO in media at the same concentration as the highest drug concentration).
-
-
Cell Treatment:
-
Carefully add 100 µL of the 2X this compound dilutions to the corresponding wells of the 96-well plate containing the cells. This will bring the final volume to 200 µL and the drug concentrations to 1X.
-
Add 100 µL of the 2X vehicle control solution to the control wells.
-
Add 100 µL of complete culture medium to the "no treatment" control wells.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions. For an MTT assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 490 nm).
-
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance values.
-
Normalize the data by setting the average absorbance of the vehicle-treated wells to 100% viability.
-
Plot the percent viability against the log of the this compound concentration for each cell density.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value for each cell density.
-
Data Presentation
Table 1: Illustrative Example of this compound IC50 Values (µM) at Different Cell Densities
| Cell Line | Low Density (2,500 cells/well) | Medium Density (10,000 cells/well) | High Density (40,000 cells/well) |
| HeLa | 1.5 | 2.8 | 5.2 |
| MCF-7 | 2.1 | 3.5 | 6.8 |
| A549 | 3.0 | 4.8 | 8.5 |
Note: The data in this table are for illustrative purposes only and are intended to demonstrate the potential effect of cell density on the IC50 of this compound. Actual values will vary depending on the specific experimental conditions.
Visualizations
Caption: Simplified signaling pathway showing the role of CDKs in cell cycle progression and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound at different cell densities.
Caption: Troubleshooting decision tree for addressing inconsistent IC50 results.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. 96-well plate cell growth optimization for integrated live-cell and endpoint viability drug screening assay [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 7. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. med.unc.edu [med.unc.edu]
impact of serum concentration on aminopurvalanol A efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aminopurvalanol A. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the impact of serum concentration on the compound's efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and cell-permeable inhibitor of cyclin-dependent kinases (CDKs). Its primary mechanism of action is the competitive inhibition of the ATP-binding site of CDKs, which are key regulators of the cell cycle. By inhibiting CDKs, this compound primarily targets the G2/M phase transition, leading to cell cycle arrest. At higher concentrations, it can also induce apoptosis.
Q2: Which specific CDKs are inhibited by this compound?
This compound exhibits potent inhibitory activity against several CDK-cyclin complexes. The half-maximal inhibitory concentrations (IC50) in biochemical assays are in the nanomolar range for key cell cycle regulators.
Q3: I am observing a significantly higher IC50 value in my cell-based assays compared to the reported biochemical IC50 values. Why is this happening?
It is common to observe a discrepancy between biochemical and cell-based IC50 values. Several factors contribute to this difference:
-
Cellular Penetration: The compound needs to cross the cell membrane to reach its intracellular target.
-
Metabolism: The compound may be metabolized by the cells, reducing its effective concentration.
-
Serum Protein Binding: Components in the cell culture serum, such as albumin, can bind to this compound, reducing the free concentration of the drug available to inhibit CDKs. Only the unbound fraction of a drug is pharmacologically active.
Q4: How does the concentration of serum in my cell culture medium affect the efficacy of this compound?
The concentration of serum, typically fetal bovine serum (FBS), in your cell culture medium can significantly impact the apparent potency of this compound. Higher serum concentrations lead to increased protein binding, which sequesters the compound and reduces its bioavailability to the target cells. This results in a rightward shift of the dose-response curve and a higher apparent IC50 value.
Troubleshooting Guides
Issue: Inconsistent IC50 values for this compound between experiments.
-
Possible Cause 1: Variation in Serum Concentration.
-
Troubleshooting Step: Ensure that the same batch and percentage of serum are used across all experiments. If different serum percentages are necessary for your experimental design, be aware that this will likely alter the IC50 values. It is recommended to perform a serum concentration titration experiment to quantify this effect (see Experimental Protocols section).
-
-
Possible Cause 2: Cell Density and Proliferation Rate.
-
Troubleshooting Step: Standardize the cell seeding density and ensure that cells are in the logarithmic growth phase at the time of treatment. Variations in cell number and metabolic activity can affect drug sensitivity.
-
-
Possible Cause 3: Compound Stability and Solubility.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and avoid repeated freeze-thaw cycles. Ensure the compound is fully dissolved in the culture medium and does not precipitate upon dilution. Sonication can aid in dissolution.
-
Issue: this compound is not inducing G2/M arrest at the expected concentrations.
-
Possible Cause 1: Insufficient Free Drug Concentration due to High Serum.
-
Troubleshooting Step: Try reducing the serum concentration in your culture medium during the treatment period. Alternatively, increase the concentration of this compound to compensate for serum protein binding.
-
-
Possible Cause 2: Cell Line Resistance.
-
Troubleshooting Step: Different cell lines can exhibit varying sensitivity to CDK inhibitors. Confirm the expression of the target CDKs in your cell line. You may need to test a wider range of concentrations to determine the optimal dose for your specific cell model.
-
-
Possible Cause 3: Off-Target Effects.
-
Troubleshooting Step: While this compound is a potent CDK inhibitor, it can inhibit other kinases at higher concentrations, such as ERK1 and ERK2. These off-target effects could potentially interfere with the expected cell cycle arrest. Consider using a more selective CDK inhibitor as a control if available.
-
Data Presentation
Table 1: Biochemical IC50 Values of this compound against Cyclin-Dependent Kinases
| Target CDK/Cyclin Complex | IC50 (nM) |
| cdk1/cyclin B | 33 |
| cdk2/cyclin A | 33 |
| cdk2/cyclin E | 28 |
| cdk5/p35 | 20 |
Data sourced from Abcam and R&D Systems.
Table 2: Cellular Effects of this compound
| Cellular Effect | IC50 (µM) |
| G2/M Phase Arrest | 1.25 |
| Apoptosis Induction | >10 |
Data sourced from R&D Systems.
Experimental Protocols
Protocol 1: Determining the Effect of Serum Concentration on this compound IC50
This protocol outlines a method to quantify the impact of serum protein binding on the efficacy of this compound.
1. Cell Seeding:
-
Seed your target cells in a 96-well plate at a predetermined optimal density in their standard growth medium containing your usual percentage of FBS (e.g., 10%).
-
Incubate for 18-24 hours to allow for cell attachment and entry into the logarithmic growth phase.
2. Preparation of Treatment Media:
-
Prepare separate batches of cell culture medium containing different percentages of FBS (e.g., 0.5%, 2%, 5%, 10%, and 20%).
-
Prepare serial dilutions of this compound in each of these serum-containing media. A typical concentration range to test would be from 0.01 µM to 100 µM.
3. Cell Treatment:
-
Remove the seeding medium from the 96-well plate.
-
Add 100 µL of the prepared treatment media with varying serum and this compound concentrations to the appropriate wells. Include vehicle controls (e.g., DMSO) for each serum concentration.
4. Incubation:
-
Incubate the plate for a duration appropriate for your cell line and the expected effect (e.g., 48-72 hours for proliferation assays).
5. Cell Viability Assay (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control for each serum percentage.
-
Plot the dose-response curves for each serum concentration and determine the IC50 value using non-linear regression analysis.
Mandatory Visualizations
Caption: Impact of Serum Protein Binding on this compound Efficacy.
Caption: Experimental Workflow for Determining Serum Impact on IC50.
preventing degradation of aminopurvalanol A during experiments
Welcome to the technical support center for Aminopurvalanol A. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during their experiments, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound as a solid powder should be stored at -20°C for long-term stability, with some suppliers indicating storage at +4°C is also acceptable for shorter periods.[1][2] It is stable for at least four years when stored at -20°C.[2]
Q2: What is the best way to prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in high-quality, anhydrous DMSO or ethanol.[3] Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[4][5] Store these aliquots tightly sealed at -80°C for up to a year or at -20°C for up to one month.[3][4][5][6]
Q3: Can I store my working solutions?
A3: It is strongly recommended to prepare working solutions fresh on the day of the experiment by diluting the stock solution in the appropriate cell culture medium or buffer.[4][6] Avoid storing diluted working solutions for extended periods, as the compound may be less stable in aqueous environments.
Q4: I see precipitation in my stock solution after thawing. What should I do?
A4: If you observe precipitation, you can gently warm the solution to 37°C or use sonication to aid in redissolving the compound.[3][4] Before use, ensure that the solution is clear and homogenous. To prevent this, ensure you are using a high-purity solvent and that the storage container is properly sealed to prevent moisture absorption, especially when using DMSO.[5]
Q5: What are the signs that my this compound may have degraded?
A5: The primary sign of degradation is a loss of biological activity, leading to inconsistent or unexpected experimental results. For example, you may observe a reduced effect on cell cycle arrest or a lower-than-expected inhibition of cyclin-dependent kinases. It is good practice to perform regular quality control checks on your compound's activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect | 1. Compound degradation due to improper storage or handling. 2. Incorrect final concentration. 3. Precipitation of the compound in the working solution. | 1. Review storage and handling procedures. Use a fresh aliquot of the stock solution. If the problem persists, consider purchasing a new batch of the compound. 2. Verify all calculations and dilutions. 3. Visually inspect the working solution for any precipitate. If present, refer to the solubilization tips in the FAQs. |
| Cell toxicity at expected effective concentrations | 1. High concentration of the solvent (e.g., DMSO) in the final working solution. 2. Off-target effects at higher concentrations. 3. Compound degradation into a toxic byproduct. | 1. Ensure the final concentration of the solvent is below the tolerance level for your cell line (typically <0.5% for DMSO). 2. Perform a dose-response experiment to determine the optimal non-toxic concentration. 3. Use a fresh, properly stored stock solution. |
| Difficulty dissolving the compound | 1. Using a solvent of insufficient quality or purity. 2. The compound has reached its solubility limit. 3. The presence of moisture in the solvent. | 1. Use high-purity, anhydrous solvents. 2. Refer to the supplier's datasheet for maximum solubility information. Do not attempt to make a stock solution at a higher concentration. 3. Use fresh, anhydrous DMSO.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 1 hour before opening.[6]
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -80°C.
Protocol 2: Quality Control Assay for this compound Activity
This protocol describes a basic cell viability assay to confirm the biological activity of this compound by assessing its ability to induce cell cycle arrest and/or apoptosis.
-
Cell Seeding: Plate a cancer cell line known to be sensitive to CDK inhibitors (e.g., HeLa or HCT116) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the cell culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate the plate for 24-72 hours.
-
Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance or fluorescence using a plate reader. Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) and compare it to the expected value from the literature or previous experiments. A significant increase in the IC50 value may indicate compound degradation.
Quantitative Data Summary
| Parameter | Condition | Duration | Reference |
| Storage (Solid) | -20°C | ≥ 4 years | [2] |
| +4°C | Up to 12 months | ||
| Storage (in DMSO/Ethanol) | -80°C | Up to 1 year | [3][5] |
| -20°C | Up to 1 month | [4][5][6] | |
| Solubility (DMSO) | 30 - 100 mM | N/A | [1][2] |
| Solubility (Ethanol) | 10 - 50 mM | N/A | [2][3] |
Visualizations
Caption: Workflow for this compound preparation and potential degradation points.
Caption: Troubleshooting flowchart for inconsistent experimental results.
Caption: Signaling pathway indicating the inhibitory action of this compound.
References
- 1. This compound | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CDK | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound, Cyclin-dependent Kinase Inhibitor - CD BioSciences [celluars.com]
Validation & Comparative
A Head-to-Head Comparison of Aminopurvalanol A and Roscovitine in Cyclin-Dependent Kinase Inhibition
For researchers, scientists, and drug development professionals, the selection of a suitable Cyclin-Dependent Kinase (CDK) inhibitor is a critical decision in experimental design. This guide provides an objective comparison of two widely used purine-based CDK inhibitors, aminopurvalanol A and roscovitine, focusing on their performance, selectivity, and the experimental protocols to evaluate their efficacy.
Executive Summary
This compound and roscovitine are both potent, ATP-competitive inhibitors of CDKs, crucial regulators of the cell cycle. While both compounds effectively inhibit key CDKs, they exhibit distinct potency and selectivity profiles. This compound generally demonstrates higher potency, with IC50 values in the nanomolar range for several CDKs. Roscovitine, while also a potent inhibitor, typically has IC50 values in the sub-micromolar to micromolar range. The choice between these inhibitors will largely depend on the specific CDK targets of interest and the desired selectivity for a given research application.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and roscovitine against various cyclin-dependent kinases and other off-target kinases. Lower IC50 values indicate higher potency.
Table 1: IC50 Values for this compound
| Target Kinase | IC50 (nM) | Reference |
| CDK1/cyclin B | 33 | [1][2] |
| CDK2/cyclin A | 33 | [1][2] |
| CDK2/cyclin E | 28 | [1][2] |
| CDK5/p35 | 20 | [1][2] |
| ERK1 | 12,000 | [1][2][3] |
| ERK2 | 3,100 | [1][2][3] |
Table 2: IC50 Values for Roscovitine
| Target Kinase | IC50 (µM) | Reference |
| CDK1/cyclin B | 0.65 | [4][5][6] |
| CDK2/cyclin A | 0.7 | [4][5][6] |
| CDK2/cyclin E | 0.1 - 0.7 | [4][5][6] |
| CDK5/p35 | 0.16 - 0.2 | [4][5][6] |
| CDK7/cyclin H | 0.49 - 0.8 | [5] |
| CDK9 | 0.79 - 3.2 | [5] |
| ERK1 | >10 | [5] |
| ERK2 | >10 | [5] |
Kinase Selectivity
This compound is described as being 3000-fold selective for CDKs over a range of other protein kinases, with IC50 values greater than 100 µM for most other kinases tested.[1]
Roscovitine has been tested against a wide panel of kinases and is considered relatively selective for CDKs.[4] However, it has been shown to bind to other targets, including pyridoxal kinase.[4] A screening of roscovitine against 402 kinases revealed a number of potential off-target hits.
Signaling Pathways and Experimental Workflows
The inhibition of CDKs by this compound and roscovitine primarily impacts the cell cycle, leading to cell cycle arrest and, at higher concentrations, apoptosis.
A typical workflow for comparing the efficacy of these two inhibitors would involve a series of in vitro and cell-based assays.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and roscovitine.
In Vitro Kinase Assay (IC50 Determination)
This protocol outlines a general procedure for determining the IC50 of a CDK inhibitor using a radiometric assay.
Materials:
-
Purified active CDK/cyclin complexes (e.g., CDK1/CycB, CDK2/CycA)
-
Histone H1 (as a substrate)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound and Roscovitine stock solutions (in DMSO)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitors (this compound and roscovitine) in the kinase assay buffer.
-
In a 96-well plate, add the kinase, substrate (Histone H1), and inhibitor dilutions.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase activity against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of the inhibitors on cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound and Roscovitine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or roscovitine for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 for cell growth inhibition.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of cells treated with CDK inhibitors.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound and Roscovitine
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 70% ethanol)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound or roscovitine for a specific time period.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution by measuring the DNA content using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in a specific phase indicates cell cycle arrest.
References
- 1. This compound | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
- 2. This compound, cyclin-dependent kinase inhibitor (CAS 220792-57-4) | Abcam [abcam.com]
- 3. This compound (2072) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. Roscovitine targets, protein kinases and pyridoxal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]
- 6. selleckchem.com [selleckchem.com]
A Comparative Guide to the Efficacy of Aminopurvalanol A and Purvalanol A as Cyclin-Dependent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two potent cyclin-dependent kinase (CDK) inhibitors, aminopurvalanol A and purvalanol A. By presenting key experimental data, detailed methodologies, and visual representations of their mechanism of action, this document aims to assist researchers in making informed decisions for their drug discovery and development projects.
Data Presentation: Inhibitory Activity (IC50)
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and purvalanol A against a panel of cyclin-dependent kinases and other related kinases. Lower IC50 values indicate greater potency.
| Target Kinase | This compound IC50 (nM) | Purvalanol A IC50 (nM) |
| CDK1/cyclin B | 33[1][2][3] | 4[4][5][6] |
| CDK2/cyclin A | 33[1][2] | 70[5][6] |
| CDK2/cyclin E | 28[1][2][3] | 35[5][6] |
| CDK4/cyclin D1 | - | 850[5][6] |
| CDK5/p35 | 20[1][2][7] | 75[4][6] |
| ERK1 | 12,000[1][7] | 9,000[6] |
| ERK2 | 3,100[1][7] | - |
Note: IC50 values can vary between different experimental setups. The data presented here is a compilation from multiple sources for comparative purposes.
Experimental Protocols: In Vitro Kinase Inhibition Assay
The following is a representative protocol for determining the IC50 values of CDK inhibitors, synthesized from established methodologies.
Objective: To measure the in vitro inhibitory activity of this compound and purvalanol A against a specific cyclin-dependent kinase (e.g., CDK2/cyclin A).
Materials:
-
Recombinant human CDK2/cyclin A enzyme
-
Histone H1 protein (as substrate)
-
This compound and Purvalanol A (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
[γ-33P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well plates
-
Plate reader (scintillation counter for radioactivity or luminometer for ADP-Glo™)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and purvalanol A in DMSO. A typical starting concentration range would be from 1 µM down to low nanomolar concentrations.
-
Reaction Setup:
-
In a multi-well plate, add the kinase assay buffer.
-
Add the test compounds (this compound or purvalanol A) at various concentrations. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Add the substrate (e.g., Histone H1) to a final concentration of approximately 0.2 mg/ml.
-
Add the CDK2/cyclin A enzyme to each well (except the no-enzyme control). The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
-
Initiation of Kinase Reaction: Start the reaction by adding ATP. For radiometric assays, a mix of cold ATP and [γ-33P]ATP is used (e.g., final concentration of 10-100 µM). For non-radiometric assays, use the ATP concentration recommended by the manufacturer.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure sufficient signal without depleting the substrate.
-
Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-33P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric Assay (e.g., ADP-Glo™): Add the ADP-Glo™ Reagent to deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the ADP generated to ATP, which is then used to produce a luminescent signal. Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (no-enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization
The following diagrams illustrate the mechanism of action of this compound and purvalanol A and a typical experimental workflow.
Caption: Inhibition of Cell Cycle Progression by this compound and Purvalanol A.
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. promega.com [promega.com]
- 3. Purvalanol A, a CDK inhibitor, effectively suppresses Src-mediated transformation by inhibiting both CDKs and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular effects of purvalanol A: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. promega.com [promega.com]
Validating Aminopurvalanol A Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of Aminopurvalanol A, a potent and selective inhibitor of cyclin-dependent kinases (CDKs). Objective comparison of experimental approaches, supported by published data and detailed protocols, will aid in the selection of the most appropriate strategy for your research needs.
Introduction to this compound
This compound is a cell-permeable purine derivative that acts as a competitive inhibitor of the ATP-binding site of several CDKs.[1][2] It has been shown to potently inhibit CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35, leading to cell cycle arrest at the G2/M phase and induction of apoptosis at higher concentrations.[3][4][5] Its ability to readily enter cells makes it a valuable tool for studying CDK function in a cellular context. However, robust validation of its engagement with intended targets in a complex cellular environment is crucial for the accurate interpretation of experimental results.
Quantitative Comparison of this compound Activity
The following table summarizes the reported in vitro and cellular activities of this compound.
| Target/Cell Line | Assay Type | IC50/GI50 (nM) | Reference |
| CDK1/cyclin B | In vitro kinase assay | 33 | [1][2] |
| CDK2/cyclin A | In vitro kinase assay | 33 | [1][2] |
| CDK2/cyclin E | In vitro kinase assay | 28 | [1][2] |
| CDK5/p35 | In vitro kinase assay | 20 | [1][2] |
| ERK1 | In vitro kinase assay | 12,000 | [4] |
| ERK2 | In vitro kinase assay | 3,100 | [4] |
| IGROV1 (ovarian) | Antiproliferative assay | 470 | [2] |
| SR (leukemic) | Antiproliferative assay | 420 | [2] |
| NCI-H522 (lung) | Antiproliferative assay | 1,000 | [2] |
| KM12 (colonic) | Antiproliferative assay | 30 | [2] |
Comparison of Target Engagement Validation Methods
Several robust methods can be employed to validate the interaction of this compound with its cellular targets. Each technique offers distinct advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Directly demonstrates target engagement in intact cells without modifying the compound or protein.[6][7][8] | Can be low-throughput if relying on Western blotting for detection.[6] Requires specific antibodies for the target protein. |
| Kinobeads/Affinity Pulldown | Immobilized broad-spectrum kinase inhibitors capture a significant portion of the cellular kinome. Competition with a free compound reveals its binding profile. | Allows for broad, unbiased profiling of inhibitor selectivity against hundreds of kinases simultaneously.[9][10][11] | Performed on cell lysates, not intact cells, which may not fully recapitulate the cellular environment.[11] Can be technically complex. |
| Phospho-protein Analysis (Western Blot) | Measures the phosphorylation status of a known downstream substrate of the target kinase as a functional readout of target inhibition. | Provides a functional confirmation of target engagement and inhibition. Relatively straightforward and widely accessible technique. | Indirect measure of target engagement. Signal can be affected by other pathways. |
| In-Cell Target Occupancy (e.g., NanoBRET) | Measures the displacement of a fluorescent tracer from a luciferase-tagged target protein by a competitive inhibitor. | Quantitative measurement of target engagement in live cells in real-time.[12] High-throughput compatible. | Requires genetic modification of cells to express the tagged target protein. |
Signaling Pathway and Experimental Workflows
CDK Signaling Pathway and this compound Inhibition
References
- 1. This compound | CDK | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase inhibitor pulldown assay (KiP) for clinical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantifying CDK inhibitor selectivity in live cells - PMC [pmc.ncbi.nlm.nih.gov]
Aminopurvalanol A: A Comparative Guide to Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Aminopurvalanol A is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs), playing a crucial role in cell cycle regulation. Its efficacy as a research tool and potential therapeutic agent is intrinsically linked to its selectivity profile. This guide provides a comparative analysis of this compound's cross-reactivity with other kinases, supported by experimental data and detailed methodologies, to aid researchers in the precise application and interpretation of their studies.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound has been quantified against a range of kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) for its primary targets and notable off-targets. The data consistently demonstrates high potency against key cell cycle kinases, with significantly lower activity against other kinase families.
| Kinase Target | IC50 (nM) | Kinase Family | Notes |
| CDK5/p35 | 20 | CMGC | High potency against a key neuronal kinase.[1] |
| CDK2/cyclin E | 28 | CMGC | Strong inhibition of a critical G1/S phase regulator.[1] |
| CDK1/cyclin B | 33 | CMGC | Potent inhibitor of the primary mitotic kinase.[1] |
| CDK2/cyclin A | 33 | CMGC | Effective inhibition of a kinase involved in S phase and mitosis.[1] |
| ERK2 | 3,100 | CMGC | Off-target activity is observed at micromolar concentrations.[2][3] |
| ERK1 | 12,000 | CMGC | Lower off-target activity compared to ERK2.[2][3] |
| Other Protein Kinases | >100,000 | Various | This compound is reported to be over 3000-fold selective for CDKs over a range of other protein kinases.[2][3] |
Experimental Methodologies
The determination of kinase inhibitor selectivity is paramount for the validation of pharmacological findings. A standard method for assessing the cross-reactivity of a compound like this compound is through in vitro kinase assays.
Detailed Protocol: In Vitro CDK2/Cyclin A Inhibition Assay Using Histone H1
This protocol outlines a typical radiometric assay to determine the IC50 of this compound for CDK2/cyclin A, using histone H1 as a substrate.
1. Reagents and Buffers:
-
Kinase Buffer: 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol (DTT).
-
Enzyme: Active human recombinant CDK2/cyclin A.
-
Substrate: Histone H1.
-
ATP: Adenosine triphosphate, including a radiolabeled variant (γ-³²P-ATP).
-
Inhibitor: this compound, serially diluted in DMSO.
-
Wash Buffer: 0.75% phosphoric acid.
-
Scintillation Cocktail.
2. Assay Procedure:
-
Prepare a reaction mix in the kinase buffer containing the CDK2/cyclin A enzyme and the histone H1 substrate.
-
Add serial dilutions of this compound or DMSO (as a vehicle control) to the reaction mix in a 96-well plate.
-
Initiate the kinase reaction by adding a solution of ATP and γ-³²P-ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes) to allow for substrate phosphorylation.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer a portion of the reaction mixture onto a P81 phosphocellulose filter paper.
-
Wash the filter paper extensively with 0.75% phosphoric acid to remove unincorporated γ-³²P-ATP.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
-
The radioactivity counts are proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental and Signaling Contexts
To further elucidate the experimental and biological context of this compound's activity, the following diagrams are provided.
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: this compound's impact on cell signaling pathways.
References
A Comparative Analysis of Aminopurvalanol A and Other Cyclin-Dependent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aminopurvalanol A with other prominent Cyclin-Dependent Kinase (CDK) inhibitors. The information presented is supported by experimental data to assist researchers in selecting the most appropriate inhibitor for their specific needs.
Introduction to CDK Inhibition
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many diseases, particularly cancer, making them a significant target for therapeutic intervention. CDK inhibitors are small molecules designed to block the activity of these enzymes, thereby inducing cell cycle arrest and apoptosis in rapidly dividing cells.
This compound is a potent and cell-permeable inhibitor of several CDK-cyclin complexes.[1][2][3] This guide will compare its performance against a panel of other well-characterized CDK inhibitors, including both broad-spectrum (pan-CDK) and selective inhibitors.
Comparative Data of CDK Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected CDK inhibitors against various CDK-cyclin complexes. Lower IC50 values indicate greater potency.
| Inhibitor | CDK1/cyclin B (nM) | CDK2/cyclin A (nM) | CDK2/cyclin E (nM) | CDK4/cyclin D1 (nM) | CDK5/p25 (nM) | CDK6/cyclin D3 (nM) | CDK9/cyclin T1 (nM) |
| This compound | 33[1][2] | 33[1][2] | 28[1][2] | - | 20[1][2][4] | - | - |
| Flavopiridol | 30[5] | - | - | 20-40[5] | - | 60[5] | 20[5] |
| Roscovitine | 650[6][7] | 700[6][7] | 700[7] | >100,000[6][8] | 160 - 200[6][7] | >100,000[6][8] | 600[8] |
| AT7519 | 210[9] | 47[9] | - | 100[9] | - | 170[9] | <10[9] |
| Dinaciclib | 3[10][11] | 1[10][11] | - | 100[12] | 1[10][11] | - | 4[10][11] |
| Palbociclib | - | - | - | 9-11[13] | - | 15[13] | - |
| Ribociclib | - | - | - | 10[13][14] | - | 39[13][14] | - |
| Abemaciclib | - | - | - | 2[13][15] | - | 9.9[13] | - |
Mechanism of Action and Cellular Effects
This compound is a competitive inhibitor of the ATP-binding site of CDKs.[16] By blocking the kinase activity of CDK/cyclin complexes, it prevents the phosphorylation of key substrates required for cell cycle progression. Specifically, this compound has been shown to induce cell cycle arrest at the G2/M phase.[1][17] At higher concentrations, it can also trigger apoptosis.[1][4]
The following diagram illustrates the general mechanism of action for CDK inhibitors in the context of the cell cycle.
Caption: Mechanism of CDK inhibitor action on the cell cycle.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Kinase Assay
This assay measures the ability of a compound to inhibit the activity of a specific CDK/cyclin complex.
Materials:
-
Recombinant CDK/cyclin enzyme
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Substrate (e.g., a biotinylated peptide derived from histone H1)
-
ATP (including a radiolabeled version like [γ-33P]ATP)
-
Test inhibitor (e.g., this compound)
-
Streptavidin-coated beads or plates
-
Scintillation counter
Procedure:
-
Dilute the recombinant CDK/cyclin complex to the desired concentration in kinase reaction buffer.
-
Prepare serial dilutions of the test inhibitor.
-
In a reaction plate, combine the enzyme, substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and streptavidin-coated beads.
-
Capture the biotinylated substrate on a filter plate.
-
Wash the plate to remove unincorporated radiolabeled ATP.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
The following diagram outlines the general workflow for an in vitro kinase assay.
Caption: General workflow for an in vitro kinase assay.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of a compound on cell viability.
Materials:
-
Cells of interest
-
96-well culture plates
-
Complete culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[18]
-
Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 72 hours).[18]
-
After the treatment period, add 28 µL of MTT solution (2 mg/mL) to each well and incubate for 1.5 hours at 37°C.[18]
-
Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18]
-
Incubate for 15 minutes with shaking to ensure complete dissolution.[18]
-
Measure the absorbance at a wavelength of 492 nm using a microplate reader.[18]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle after treatment with a CDK inhibitor.
Materials:
-
Cells of interest
-
Culture plates
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture cells and treat them with the desired concentration of the test inhibitor for a specific time.
-
Harvest the cells by trypsinization and wash them with PBS.[19]
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[16][19] Incubate for at least 1 hour at 4°C.[19]
-
Wash the fixed cells twice with PBS.[16]
-
Resuspend the cell pellet in PI staining solution, which includes RNase A to degrade RNA and ensure specific DNA staining.[16][19]
-
Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
The following diagram illustrates the core signaling pathway regulated by CDKs that governs cell cycle progression.
Caption: Core CDK signaling pathway in cell cycle regulation.
Conclusion
This compound is a potent inhibitor of CDK1, CDK2, and CDK5. Its efficacy is comparable to or greater than other pan-CDK inhibitors like Roscovitine for these specific targets. However, newer generations of CDK inhibitors, such as the highly selective CDK4/6 inhibitors (Palbociclib, Ribociclib, and Abemaciclib), offer more targeted approaches for specific cancer types with potentially fewer off-target effects. The choice of a CDK inhibitor will ultimately depend on the specific research question, the cell type or disease model being studied, and the desired selectivity profile. This guide provides a foundational dataset and standardized protocols to aid in these critical decisions.
References
- 1. This compound, cyclin-dependent kinase inhibitor (CAS 220792-57-4) | Abcam [abcam.com]
- 2. This compound, Cyclin-dependent Kinase Inhibitor - CD BioSciences [celluars.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Dinaciclib | SCH 727965 | CDK inhibitor | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. researchgate.net [researchgate.net]
- 18. MTT (Assay protocol [protocols.io]
- 19. vet.cornell.edu [vet.cornell.edu]
Aminopurvalanol A: A Comparative Analysis of Off-Target Effects Against Modern Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the off-target effects of the first-generation cyclin-dependent kinase (CDK) inhibitor, aminopurvalanol A, with newer, more selective inhibitors. This analysis is supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.
This compound, an early purine-derived inhibitor, demonstrated potent activity against several cyclin-dependent kinases (CDKs), primarily CDK1, CDK2, and CDK5.[1] While instrumental in early cell cycle research, its clinical development was hampered by a lack of selectivity, leading to significant off-target effects. In contrast, newer generations of CDK inhibitors have been engineered for enhanced specificity, aiming to improve therapeutic windows and reduce toxicity. This guide delves into the comparative selectivity profiles of this compound and its modern counterparts, including the approved CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib, as well as emerging selective CDK2 inhibitors like BLU-222 and PF-07104091.
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the inhibitory potency (IC50 or Ki) of this compound and a selection of newer CDK inhibitors against their primary targets and key off-targets. This data highlights the evolution from broad-spectrum to highly selective kinase inhibition.
| Inhibitor | Primary Target(s) | IC50/Ki (nM) vs. Primary Target(s) | Key Off-Target(s) | IC50/Ki (nM) vs. Off-Target(s) |
| This compound | CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK5/p35 | 33, 33, 28, 20[1] | ERK1, ERK2 | 12,000, 3,100[1] |
| Palbociclib | CDK4, CDK6 | 11, 16 | Highly selective | Limited off-target activity reported[2] |
| Ribociclib | CDK4, CDK6 | 10, 39 | Highly selective | Considered the most selective of the approved CDK4/6 inhibitors[3] |
| Abemaciclib | CDK4, CDK6 | 2, 10 | CDK1/cyclin B, CDK2/cyclin E/A, CDK9 | Inhibits other CDKs at higher concentrations[3][4][5] |
| BLU-222 | CDK2 | 2 (enzymatic) | Highly selective | Excellent kinome selectivity with an S(10) of 0.045 at 3 µM[6] |
| PF-07104091 | CDK2/cyclin E1 | 1.16 | GSK3β, CDK1, CDK4, CDK6, CDK9 | 537.81, 110, 238, 465, 117[7] |
Experimental Protocols for Kinase Inhibitor Profiling
The determination of a kinase inhibitor's selectivity profile is crucial for its development. Two primary methodologies are highlighted below:
Radiometric Kinase Assay
This traditional method directly measures the enzymatic activity of a kinase.
-
Principle: The assay quantifies the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific protein or peptide substrate by the kinase.[8]
-
Workflow:
-
The kinase, its substrate, and the inhibitor being tested are incubated together.
-
The reaction is initiated by the addition of [γ-³²P]ATP.[9]
-
After a set incubation period, the reaction is stopped.
-
The reaction mixture is then spotted onto a filter paper, which binds the substrate.[9]
-
Unreacted [γ-³²P]ATP is washed away.
-
The radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter or phosphorimager. The level of radioactivity is inversely proportional to the inhibitor's potency.
-
Chemoproteomics (e.g., KiNativ™)
This modern approach profiles inhibitor binding against a large number of kinases simultaneously within a complex biological sample, such as a cell lysate.
-
Principle: This method uses ATP/ADP-based chemical probes that covalently bind to the active site of kinases. The binding of an inhibitor to a kinase prevents the probe from binding, allowing for the quantification of inhibitor-target engagement.[10][11]
-
Workflow:
-
A cell lysate is treated with varying concentrations of the test inhibitor.
-
An ATP/ADP-acyl-phosphate probe linked to biotin is added to the lysate. This probe binds to the ATP-binding site of active kinases that are not occupied by the inhibitor.
-
The probe-labeled kinases are enriched using streptavidin beads.
-
The enriched proteins are digested into peptides.
-
The peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were bound by the probe.
-
A decrease in the signal for a particular kinase in the presence of the inhibitor indicates that the inhibitor binds to that kinase.
-
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound and the newer, more selective CDK inhibitors.
This compound: On- and Off-Target Pathways
This compound primarily inhibits CDK1, CDK2, and CDK5, leading to cell cycle arrest. However, its off-target inhibition of ERK1/2 in the MAPK pathway can lead to broader cellular effects.
Newer Selective CDK Inhibitors: Focused Cell Cycle Control
Newer inhibitors, such as the CDK4/6 and CDK2 specific inhibitors, are designed to target specific nodes in the cell cycle, thereby minimizing off-target effects and associated toxicities.
CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib): These inhibitors specifically target the G1-S phase transition.
Selective CDK2 Inhibitors (BLU-222, PF-07104091): These inhibitors are being developed to target cancers with specific dependencies on CDK2 activity, often associated with cyclin E amplification.[6]
Conclusion
The landscape of CDK inhibition has evolved significantly from early, non-selective compounds like this compound to the highly specific agents used in the clinic today. While this compound's broad activity against multiple CDKs and off-targets like ERK1/2 provided valuable insights into cell cycle biology, its lack of specificity limited its therapeutic potential. In contrast, modern CDK inhibitors demonstrate the power of targeted therapy. The high selectivity of CDK4/6 inhibitors has led to their successful application in breast cancer, while the development of specific CDK2 inhibitors holds promise for other malignancies.[6][12] This comparative analysis underscores the critical importance of kinase selectivity in drug development, aiming to maximize on-target efficacy while minimizing off-target toxicities. Future research will continue to refine inhibitor selectivity and explore novel combinations to overcome resistance and improve patient outcomes.
References
- 1. CDK4/6 and MAPK—Crosstalk as Opportunity for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of palbociclib in the treatment of metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blueprintmedicines.com [blueprintmedicines.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extracellular signal-regulated kinases - Wikipedia [en.wikipedia.org]
Validating Pro-Apoptotic Efficacy: A Comparative Guide to Aminopurvalanol A and Alternative CDK Inhibitors Using Caspase Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of aminopurvalanol A's pro-apoptotic effects with other cyclin-dependent kinase (CDK) inhibitors, supported by experimental data and detailed protocols for caspase assays.
This compound is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle. By targeting CDKs, this compound can induce cell cycle arrest and trigger apoptosis, making it a compound of interest in cancer research. This guide delves into the validation of its pro-apoptotic activity, focusing on the use of caspase assays, and compares its performance with other well-known CDK inhibitors, roscovitine and flavopiridol.
Mechanism of Action: this compound-Induced Apoptosis
This compound primarily functions by competitively binding to the ATP-binding pocket of CDKs, particularly CDK1, CDK2, and CDK5.[1] This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest, predominantly at the G2/M phase.[1] At sufficient concentrations, this sustained cell cycle arrest triggers the intrinsic pathway of apoptosis. This process is characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the central executioners of apoptosis. The activation of initiator caspases, such as caspase-9, leads to the subsequent activation of effector caspases, including caspase-3 and caspase-7. These effector caspases are responsible for cleaving a multitude of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.[2][3]
Comparative Analysis of Pro-Apoptotic Activity
The pro-apoptotic efficacy of this compound can be quantitatively compared with other CDK inhibitors like roscovitine and flavopiridol through various assays. Caspase activity assays, which measure the enzymatic activity of key executioner caspases like caspase-3 and caspase-7, are a direct and reliable method for quantifying the induction of apoptosis.
| Compound | Cell Line | Concentration | Caspase-3/7 Activity (Fold Increase) | Reference |
| This compound | HeLa | 20 µM | Time-dependent increase in PARP cleavage (indicator of caspase activity) | [1] |
| Roscovitine | HeLa | 20 µM | Time-dependent increase in PARP cleavage (indicator of caspase activity) | [1] |
| Flavopiridol | A2780 | 0.06 µM | > 2-fold | [4] |
| Flavopiridol | A2780 | 0.25 µM | > 4-fold | [4] |
Note: Direct head-to-head quantitative comparison of caspase activity for all three compounds in a single study is limited. The data presented is compiled from different studies and should be interpreted with consideration of the different experimental conditions.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: HeLa (cervical cancer), A2780 (ovarian cancer), or other relevant cancer cell lines.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in 96-well or 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound, roscovitine, flavopiridol, or a vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48 hours).
Caspase-3/7 Activity Assay (Fluorometric)
This protocol is based on the principle of a fluorogenic substrate that is cleaved by active caspase-3 and -7, releasing a fluorescent molecule.
-
Reagents and Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates suitable for luminescence measurements
-
Plate-reading luminometer
-
-
Procedure:
-
After the treatment period, equilibrate the cell plate and Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing 100 µL of blank, negative control, or treated cells in culture medium.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each sample using a plate-reading luminometer.
-
Calculate the fold increase in caspase activity by normalizing the readings from treated cells to the vehicle-treated control cells.
-
Western Blotting for Cleaved Caspase-3 and PARP
This method allows for the visualization of the cleavage of pro-caspase-3 into its active form and the cleavage of PARP, a well-known caspase-3 substrate.
-
Reagents and Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cleaved caspase-3, anti-PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[5][6][7][8][9]
-
Quantify the band intensities to determine the relative levels of cleaved caspase-3 and cleaved PARP.
-
Visualizing the Pathways and Processes
References
- 1. Cyclin-dependent kinase inhibitors, roscovitine and purvalanol, induce apoptosis and autophagy related to unfolded protein response in HeLa cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDS-1548 induces apoptosis in HeLa cells by activating caspase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FPOA induces apoptosis in HeLa human cervical cancer cells through a caspase-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
Aminopurvalanol A: A Comparative Guide to its Selectivity for CDK1, CDK2, and CDK5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of aminopurvalanol A for Cyclin-Dependent Kinases (CDKs) 1, 2, and 5 over other members of the CDK family. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating this potent and cell-permeable kinase inhibitor for their specific applications.
Data Presentation: Inhibitory Potency of this compound
This compound demonstrates high potency against CDK1, CDK2, and CDK5, with IC50 values consistently reported in the low nanomolar range. Its selectivity is notable when compared to its activity against other kinases, such as ERK1 and ERK2, where the inhibitory concentrations are significantly higher. While it is reported to be highly selective against a broader range of kinases, specific IC50 values for many other CDKs are not widely available in publicly accessible literature.
| Target Kinase | Cyclin Partner | IC50 (nM) | Reference |
| CDK1 | Cyclin B | 33 | [1][2] |
| CDK2 | Cyclin A | 33 | [1][2] |
| CDK2 | Cyclin E | 28 | [1][2] |
| CDK5 | p35 | 20 | [1][2] |
| ERK1 | - | 12,000 | [3] |
| ERK2 | - | 3,100 | [3] |
| Other Kinases | - | >100,000 | [3] |
Note: The IC50 value for "Other Kinases" represents a general statement of selectivity from the available literature, indicating that for a range of other protein kinases, the IC50 is greater than 100 µM[3]. Specific IC50 values for other individual CDKs (e.g., CDK4, CDK6, CDK7, CDK9) for this compound are not consistently reported in the surveyed literature.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values for this compound against various CDKs is typically performed using in vitro kinase assays. Below is a representative protocol synthesized from established methodologies for biochemical kinase inhibition assays.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol outlines the general steps for determining the IC50 of an inhibitor against a specific kinase using a luminescence-based ADP detection method.
1. Reagents and Materials:
-
Recombinant human kinase (e.g., CDK1/Cyclin B, CDK2/Cyclin A, CDK5/p25)
-
Kinase-specific substrate (e.g., Histone H1 for CDKs)
-
Adenosine triphosphate (ATP)
-
This compound (or other test inhibitor)
-
Kinase assay buffer (e.g., HEPES, MgCl₂, DTT, BSA)
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white microplates
-
Plate reader capable of luminescence detection
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer to the desired concentrations.
-
Kinase Reaction Mixture Preparation: In each well of a 384-well plate, combine the recombinant kinase and its specific substrate in the kinase assay buffer.
-
Inhibitor Addition: Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells containing the kinase and substrate. Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction: Start the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate competitive inhibition assessment.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Termination and ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based ADP detection reagent according to the manufacturer's instructions. This typically involves a two-step process: first, a reagent is added to terminate the kinase reaction and deplete the remaining ATP; second, a detection reagent is added to convert the generated ADP into a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Experimental Workflow for Determining CDK Selectivity
Caption: Workflow for determining the IC50 of this compound.
Signaling Pathways Affected by CDK1, CDK2, and CDK5 Inhibition
Caption: Inhibition of CDK1, CDK2, and CDK5 by this compound.
References
Synergistic Anti-Cancer Effects of Aminopurvalanol A and Taxol in Lung Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of combining Aminopurvalanol A, a potent cyclin-dependent kinase (Cdk) inhibitor, with Taxol (paclitaxel), a widely used chemotherapeutic agent, in the context of non-small cell lung cancer (NSCLC). The following sections present quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows.
Quantitative Analysis of Synergistic Efficacy
The combination of this compound and Taxol has been shown to be more effective at inducing cell death and inhibiting the growth of lung cancer cells than either agent alone. The following tables summarize the key quantitative findings from a pivotal study on the NCI-H1299 NSCLC cell line.
| Treatment Group | Relative Proliferation Ratio (%) at 24h | Relative Proliferation Ratio (%) at 48h | Relative Proliferation Ratio (%) at 72h |
| Taxol (100 nM) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Taxol (100 nM) + Purvalanol A (1 µM) | 94.98 | 89.60 | 78.32 |
| Taxol (100 nM) + Purvalanol A (5 µM) | 80.53 | 59.01 | 41.12 |
| Data extracted from Chen et al., 2017.[1] |
| Treatment Group | Apoptotic Ratio (%) |
| Taxol (100 nM) | 15.13 |
| Taxol (100 nM) + Purvalanol A (1 µM) | 19.65 |
| Taxol (100 nM) + Purvalanol A (5 µM) | 31.46 |
| Data extracted from Chen et al., 2017.[1] |
While specific IC50 values for the combination and a formal Combination Index (CI) were not detailed in the primary study, the data clearly indicates a dose-dependent enhancement of Taxol's cytotoxic effects by this compound. This compound is a potent inhibitor of Cdk1/cyclin B, Cdk2/cyclin A, and Cdk2/cyclin E with IC50 values of 33 nM, 33 nM, and 28 nM, respectively, and induces G2/M cell cycle arrest with an IC50 of 1.25 µM[2]. The IC50 for Taxol in various tumor cell lines has been reported to be in the range of 2.5 to 7.5 nM after 24 hours of exposure[3].
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the synergistic effects of this compound and Taxol.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate NCI-H1299 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, Taxol, or a combination of both. Include a vehicle-only control group.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4][5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the relative cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed NCI-H1299 cells in 6-well plates and treat with the drugs as described for the MTT assay.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[6]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[6]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after drug treatment.
-
Cell Seeding: Seed a low density of NCI-H1299 cells (e.g., 500 cells/well) into 6-well plates.[7]
-
Drug Treatment: Allow the cells to adhere overnight, then treat with the drugs for a specified period (e.g., 24 hours).
-
Recovery: Replace the drug-containing medium with fresh, drug-free medium and incubate for 1-2 weeks, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with a solution such as methanol or paraformaldehyde, and stain with crystal violet.[7]
-
Colony Counting: Count the number of colonies (typically defined as clusters of ≥50 cells) in each well.
-
Data Analysis: Calculate the colony formation efficiency and compare the number of colonies in the treated groups to the control group.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the drug response.
-
Protein Extraction: After drug treatment, lyse the NCI-H1299 cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Op18/stathmin, Bcl-2, cleaved caspase-3, cleaved caspase-8) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Visualizing the Molecular Mechanisms and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by the combination treatment and a general overview of the experimental workflow.
Caption: Synergistic signaling pathway of this compound and Taxol in lung cancer cells.
References
- 1. The Cdc2/Cdk1 inhibitor, purvalanol A, enhances the cytotoxic effects of taxol through Op18/stathmin in non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, cyclin-dependent kinase inhibitor (CAS 220792-57-4) | Abcam [abcam.com]
- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. bosterbio.com [bosterbio.com]
- 7. ossila.com [ossila.com]
Safety Operating Guide
Proper Disposal of Aminopurvalanol A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of aminopurvalanol A, a potent cyclin-dependent kinase (CDK) inhibitor.
While some safety data sheets (SDS) may not classify this compound as a hazardous substance under the Globally Harmonized System (GHS), its potent biological activity necessitates careful handling and disposal to prevent unintended environmental release and ensure personnel safety. Adherence to institutional and local regulations for chemical waste is paramount.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₁₉H₂₆ClN₇O[1][2] |
| Molecular Weight | 403.9 g/mol [1][2] |
| CAS Number | 220792-57-4[1][2] |
| Appearance | Solid[3] |
| Solubility | Soluble in DMSO (to 100 mM) and Ethanol (to 10 mM)[1][2] |
| Storage | Store at +4°C[2] |
Recommended Disposal Procedure for this compound
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound, treating it as a chemical waste stream to ensure the highest level of safety and compliance.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unadulterated solid this compound and materials grossly contaminated with the solid (e.g., weighing papers, contaminated tips) in a dedicated, properly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., polyethylene) and have a secure screw-top lid.
-
-
Liquid Waste (Solutions):
-
Collect solutions of this compound (e.g., in DMSO or ethanol) in a separate, dedicated liquid hazardous waste container.
-
Ensure the container is compatible with the solvent used. Do not mix incompatible waste streams.
-
-
Aqueous Waste:
-
For dilute aqueous solutions, consult your institution's Environmental Health and Safety (EHS) office. Direct disposal down the sanitary sewer is generally not recommended without specific approval, as local regulations vary.[4][5][6] If permitted, it would be for very dilute, neutralized solutions. Otherwise, collect as aqueous chemical waste.
-
3. Labeling of Waste Containers:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
List all constituents, including solvents and their approximate concentrations.
-
Indicate the date when waste was first added to the container.
4. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[7]
-
Ensure the storage area is away from general traffic and incompatible materials.
-
Do not accumulate more than the permitted volume of hazardous waste in the satellite area as per your institution's policy.[8]
5. Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowed time (as per institutional guidelines, often 12 months), arrange for a pickup from your institution's EHS or a certified hazardous waste disposal contractor.[8]
-
Follow all institutional procedures for requesting a waste pickup.
6. Documentation:
-
Maintain a log of the chemical waste generated, including the amount and date of disposal.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, protecting both laboratory personnel and the environment, thereby fostering a culture of safety and responsibility in scientific research.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sfasu.edu [sfasu.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
